Dpdpe
説明
A heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond.
CHEMBL31421 is a Protein drug.
A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-WMIMKTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008102 | |
| Record name | (D-Pen2,D-Pen5)-Enkephalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-73-3, 88381-29-7 | |
| Record name | Enkephalin, D-penicillamine (2,5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin, pen(2,5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPDPE | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D-Pen2,D-Pen5)-Enkephalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DPDPE on Delta-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of [D-Penicillamine (2,5)]-enkephalin (DPDPE), a highly selective and potent peptide agonist for the delta-opioid receptor (DOR). This compound has been instrumental as a pharmacological tool for elucidating the physiological and pathophysiological roles of the delta-opioid system. This document outlines its binding characteristics, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Concepts: Receptor Binding and Selectivity
This compound exhibits high affinity and selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu- and kappa-opioid receptors. This selectivity is crucial for its use in research to isolate and study the specific effects of delta-opioid receptor activation.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Delta (δ) | This compound | Rat Brain Membranes | 2.7 | [1] |
| Mu (μ) | This compound | Rat Brain Membranes | 713 | [1] |
| Kappa (κ) | This compound | Rat Brain Membranes | >1,500 | [1] |
Signaling Pathways Activated by this compound
Upon binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o).
G-Protein Coupling and Downstream Effectors
This compound binding promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits then modulate the activity of various downstream effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated by the Gβγ subunit and involves the Src tyrosine kinase signaling pathway.
Table 2: Functional Potency of this compound at the Delta-Opioid Receptor
| Assay | Parameter | Value | Cell Type | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 47.0 ± 10.9 nM | CHO-FLAG-DOPR/HA-D₁R cells | |
| [³⁵S]GTPγS Binding | Eₘₐₓ | Not specified | CHO-FLAG-DOPR/HA-D₁R cells | |
| cAMP Inhibition | EC₅₀ | 5.2 nM | Mouse Vas Deferens | [2] |
| cAMP Inhibition | Eₘₐₓ | Full Agonist | HEK293 cells | |
| ERK1/2 Phosphorylation | EC₅₀ | Not specified | CHO-K1-hDOPr cells | |
| ERK1/2 Phosphorylation | Eₘₐₓ | Partial Agonist | CHO-K1-hDOPr cells | |
| GIRK Channel Activation | EC₅₀ | Not specified | Neurons |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from rat brain homogenates or transfected cell lines).
-
Radiolabeled ligand (e.g., [³H]this compound).
-
Unlabeled this compound (for competition binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the binding buffer.
-
For competition binding, include increasing concentrations of unlabeled this compound in the incubation mixture.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the Kᵢ value of this compound.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-treat the cells with this compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ of this compound for cAMP inhibition.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the ERK1/2 signaling pathway by this compound.
Materials:
-
Cells expressing the delta-opioid receptor.
-
This compound.
-
Cell lysis buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat the cells with this compound for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Electrophysiology (Patch-Clamp)
This technique is used to measure the effect of this compound on ion channel activity, such as GIRK channels.
Materials:
-
Neurons or cells expressing the delta-opioid receptor and GIRK channels.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound.
Procedure:
-
Prepare the cells or neurons for patch-clamp recording.
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol to measure the baseline ion channel currents.
-
Perfuse the cells with a solution containing this compound.
-
Record the changes in the ion channel currents in response to this compound application.
-
Analyze the data to determine the effect of this compound on channel conductance and gating.
Visualizations
This compound Signaling Pathway at the Delta-Opioid Receptor.
Experimental Workflow for Radioligand Binding Assay.
Logical Flow from Receptor Activation to Cellular Effect.
References
DPDPE: A Technical Guide to the Prototypical Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Pen²,D-Pen⁵]enkephalin (DPDPE) is a synthetic, cyclic pentapeptide that holds a significant place in pharmacology as the first highly selective agonist for the delta (δ)-opioid receptor.[1] Developed in the early 1980s as a structural analog of the endogenous opioid met-enkephalin, this compound's high affinity and selectivity for the δ-opioid receptor have established it as an invaluable tool in the scientific exploration of the opioid system. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, detailed protocols for its use in research, and a visualization of its signaling pathways. Its resistance to proteolytic degradation and ability to cross the blood-brain barrier further enhance its utility in both in vitro and in vivo studies.[2]
Core Concepts
Full Name: [D-Pen²,D-Pen⁵]enkephalin.[1]
Chemical Structure: this compound is a cyclic peptide with the amino acid sequence Tyr-D-Pen-Gly-Phe-D-Pen. The cyclization is achieved through a disulfide bond between the two D-penicillamine residues at positions 2 and 5.
Mechanism of Action: this compound exerts its effects by selectively binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] This activation initiates a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.
Quantitative Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for the three main opioid receptor subtypes. This data highlights the remarkable selectivity of this compound for the δ-opioid receptor.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Species/Assay Condition |
| δ-Opioid Receptor | 2.7 | 5.2 | Rat brain membranes / Mouse vas deferens |
| μ-Opioid Receptor | 713 | >10,000 | Rat brain membranes |
| κ-Opioid Receptor | >1,500 | >10,000 | Rat brain membranes |
Note: Values are compiled from multiple sources and may vary depending on the specific experimental conditions.
Signaling Pathways
Activation of the δ-opioid receptor by this compound triggers a complex network of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound binding can modulate ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][4] This results in neuronal hyperpolarization and reduced neurotransmitter release.
Furthermore, prolonged or high-concentration exposure to this compound can induce receptor desensitization and internalization, a process mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.
This compound-Induced Signaling Cascade
Caption: this compound signaling pathway upon binding to the δ-opioid receptor.
Experimental Protocols
This compound is a cornerstone in a variety of experimental paradigms. Below are detailed methodologies for key assays used to characterize its activity.
In Vitro Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of a test compound for the δ-opioid receptor using [³H]-DPDPE as the radioligand.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Hot-plate analgesia testing [bio-protocol.org]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells | Journal of Neuroscience [jneurosci.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
An In-depth Technical Guide to the DPDPE Peptide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core technical aspects of the synthetic opioid peptide DPDPE ([D-Pen²,D-Pen⁵]enkephalin), a highly selective delta-opioid receptor agonist. It delves into its chemical structure, detailed synthesis methodologies, and the intricate signaling pathways it modulates.
This compound Peptide Structure
This compound, a synthetic analogue of the endogenous enkephalin peptides, is a cyclic pentapeptide with the amino acid sequence H-Tyr-D-Pen-Gly-Phe-D-Pen-OH. Its cyclic structure is formed by a disulfide bridge between the thiol groups of the two D-penicillamine residues at positions 2 and 5. This cyclization is crucial for its high selectivity and stability.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | (4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |
| Molecular Formula | C₃₀H₃₉N₅O₇S₂ |
| Molecular Weight | 645.79 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO and water (up to 1 mg/ml) |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both methods involve the sequential coupling of amino acids, followed by cyclization to form the disulfide bridge.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, particularly utilizing the Fmoc/tBu strategy, is a common and efficient method for synthesizing the linear precursor of this compound. The peptide is assembled on a solid support (resin), which simplifies the purification process at each step.
Experimental Protocol: Fmoc-based SPPS of Linear this compound Precursor
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-D-Pen(Trt)-OH, to the resin. The trityl (Trt) group protects the thiol side chain.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling Cycles: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Pen(Trt)-OH, and Boc-Tyr(tBu)-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Cleavage and Deprotection: Once the linear sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (Trt and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Synthesis of Linear this compound
Caption: Workflow for the solid-phase synthesis of the linear this compound precursor.
Solution-Phase Synthesis and Cyclization
Solution-phase synthesis offers an alternative route, which can be advantageous for scaling up production. The cyclization of the linear peptide to form the disulfide bond is a critical step in both methods.
Experimental Protocol: Cyclization of Linear this compound
-
Dissolution: Dissolve the purified linear peptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, at a low concentration to favor intramolecular cyclization over intermolecular polymerization.
-
Oxidation: Induce the formation of the disulfide bond by oxidation. Common oxidizing agents include potassium ferricyanide (K₃[Fe(CN)₆]) or air oxidation at a slightly basic pH.
-
Reaction Monitoring: Monitor the progress of the cyclization reaction by RP-HPLC.
-
Purification of Cyclic this compound: Purify the final cyclic this compound peptide by RP-HPLC to remove any remaining linear peptide or byproducts.
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
This compound is a potent and highly selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Its binding to DOR initiates a cascade of intracellular signaling events.
Delta-Opioid Receptor Activation and G-Protein Coupling
Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/Go family. This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.
Signaling Pathway of this compound at the Delta-Opioid Receptor
Caption: this compound-mediated signaling at the delta-opioid receptor.
Downstream Signaling Cascades
The activated Gα and Gβγ subunits modulate the activity of various downstream effector proteins:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.
-
Receptor Desensitization and Internalization: Prolonged activation of the delta-opioid receptor by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from G proteins (desensitization) and targets it for internalization via clathrin-coated pits.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the delta-opioid receptor, with significantly lower affinity for mu- and kappa-opioid receptors.
Table of this compound Binding Affinities and Functional Potencies
| Parameter | Receptor | Species/Assay System | Value | Reference |
| Ki (nM) | Delta (δ) | Rat brain homogenates | 2.7 | |
| Mu (μ) | Rat brain homogenates | 713 | ||
| Kappa (κ) | Rat brain homogenates | >1500 | ||
| Kd (pM) | Delta (δ) | Rat brain tissue | 328 ± 27 | |
| IC₅₀ (nM) | Delta (δ) | [³H]IleDelt II competition | 4.5 | |
| Mu (μ) | [³H]DAMGO competition | 438.1 | ||
| EC₅₀ (nM) | Delta (δ) | Mouse vas deferens | 5.2 |
Note: Ki (inhibitory constant), Kd (dissociation constant), IC₅₀ (half maximal inhibitory concentration), and EC₅₀ (half maximal effective concentration) values can vary depending on the experimental conditions and assay used.
Conclusion
This compound remains a cornerstone tool in opioid research due to its high selectivity for the delta-opioid receptor. Understanding its structure, synthesis, and the intricate signaling pathways it governs is crucial for the development of novel therapeutics targeting the delta-opioid system for conditions such as pain, depression, and neurodegenerative diseases. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.
The Biological Activity of DPDPE: A Selective Delta-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a synthetic cyclic pentapeptide and a prototypical selective agonist for the delta (δ)-opioid receptor.[1] Its high selectivity and potent activity have made it an invaluable tool in opioid research, facilitating the elucidation of the physiological roles of the δ-opioid receptor and the development of novel analgesic compounds with potentially fewer side effects than traditional mu (μ)-opioid receptor agonists. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field.
Data Presentation: Receptor Binding Affinity of this compound
The selectivity of this compound for the δ-opioid receptor is a cornerstone of its utility in research. This selectivity is quantified by comparing its binding affinity (Ki) for the δ-opioid receptor to its affinities for the μ- and kappa (κ)-opioid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| Delta (δ) | 1.4 | DAMGO (μ agonist) | 1.23 | ~500-fold | >1000-fold |
| Mu (μ) | >1000 | U69593 (κ agonist) | 0.70 | ||
| Kappa (κ) | >1000 |
Table 1: Binding affinities of this compound for opioid receptor subtypes. Data compiled from studies using radioligand binding assays in monkey brain membranes.[2][3] The high Ki values for μ and κ receptors demonstrate this compound's significant selectivity for the δ-opioid receptor.
Signaling Pathways of this compound
Activation of the δ-opioid receptor by this compound initiates a cascade of intracellular signaling events. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ, μ, or κ).
-
Radioligand (e.g., [3H]-DPDPE for δ-receptors, [3H]-DAMGO for μ-receptors, [3H]-U69593 for κ-receptors).
-
This compound (or other test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the binding buffer (for total binding), a saturating concentration of a non-specific ligand (for non-specific binding), or one of the dilutions of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of receptor activation.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).
-
This compound (or other test compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF, or luciferase-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration.
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.
In Vivo Biological Activity
This compound exhibits significant antinociceptive (pain-relieving) effects in various animal models of pain.[4][5] These effects are mediated by the activation of δ-opioid receptors in the central and peripheral nervous systems.
Key In Vivo Effects of this compound:
-
Analgesia: this compound produces analgesia in thermal pain models (e.g., hot plate and tail flick tests) and in models of inflammatory and neuropathic pain.[6]
-
Anxiolytic and Antidepressant-like Effects: Activation of δ-opioid receptors by this compound has been shown to have anxiolytic and antidepressant-like properties in behavioral models.
-
Limited Side Effect Profile: Compared to μ-opioid agonists like morphine, this compound has a lower propensity to cause respiratory depression, constipation, and abuse liability, making δ-opioid receptors an attractive target for the development of safer analgesics.[7]
Conclusion
This compound is a highly selective and potent δ-opioid receptor agonist that has been instrumental in advancing our understanding of the δ-opioid system. Its well-characterized binding profile, signaling pathways, and in vivo effects make it an essential tool for researchers in pharmacology, neuroscience, and drug discovery. The detailed methodologies and data presented in this guide are intended to support the continued investigation of δ-opioid receptor function and the development of novel therapeutics targeting this important receptor.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to DPDPE Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of DPDPE, a highly selective peptide agonist for the delta-opioid receptor (δ-opioid receptor). This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways and experimental workflows.
This compound Binding Affinity to the Delta-Opioid Receptor
This compound ([D-Pen²,D-Pen⁵]enkephalin) is a well-characterized synthetic opioid peptide that exhibits high selectivity for the δ-opioid receptor over other opioid receptor types, such as the mu (μ) and kappa (κ) receptors. Its binding affinity is typically characterized by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). These parameters are determined through radioligand binding assays.
The following tables summarize the binding affinity of this compound and its analogs for the δ-opioid receptor as reported in various studies.
Table 1: Binding Affinity (Ki) of this compound for the Delta-Opioid Receptor
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]diprenorphine | Human DOR in HEK293 cell membranes | 3.3 | [J Med Chem (2016) 59: 9255-9261] |
| [³H]diprenorphine | Human DOP receptor in HEK293 cells | 57.1 | [J Med Chem (2021) 64: 7555-7564] |
Table 2: Binding Affinity (Kd) of this compound and Analogs for the Delta-Opioid Receptor
| Ligand | Preparation | Kd (nM) | Reference |
| [³H]this compound | Not Specified | 3.87 | [1] |
| [³H][pCl-DPDPE] | Homogenized rat brain tissue | 0.328 ± 0.027 | [2] |
Table 3: Inhibitory Potency (IC50) of this compound
| Assay | System | IC50 (nM) | Reference |
| Electrically stimulated contraction | Mouse vas deferens | 5.2 | [1] |
This compound Binding Kinetics at the Delta-Opioid Receptor
The kinetics of this compound binding to the δ-opioid receptor describe the rates of association (kon) and dissociation (koff). These parameters provide a more dynamic understanding of the ligand-receptor interaction than affinity constants alone.
A study on a halogenated analog of this compound, [³H][pCl-DPDPE], in homogenized rat brain tissue revealed biphasic association and monophasic dissociation[2]:
Table 4: Kinetic Parameters for a this compound Analog ([³H][pCl-DPDPE])
| Parameter | Value | Unit |
| kon (fast) | 5.05 x 10⁸ ± 2.5 x 10⁸ | M⁻¹ min⁻¹ |
| kon (slow) | 0.147 x 10⁸ ± 0.014 x 10⁸ | M⁻¹ min⁻¹ |
| koff | 2.96 x 10⁻³ ± 0.25 x 10⁻³ | min⁻¹ |
Note: The biphasic association suggests two distinct binding states or receptor populations.
Experimental Protocols
Radioligand Competition Binding Assay for Determining Ki
This protocol outlines a typical procedure for determining the Ki of this compound for the δ-opioid receptor using a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates.
-
Radioligand with known affinity for the δ-opioid receptor (e.g., [³H]-DPDPE or [³H]-naltrindole).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of a non-specific ligand to determine non-specific binding.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinetic Binding Assay: Association and Dissociation Rates
This protocol describes a general method for determining the association (kon) and dissociation (koff) rates of this compound.
Association Rate (kon):
-
Assay Setup: Prepare replicate tubes or wells containing the membrane preparation in assay buffer.
-
Initiation: At time zero, add a fixed concentration of radiolabeled this compound to all tubes/wells simultaneously.
-
Time Course: At various time points, terminate the binding reaction in a subset of the tubes/wells by rapid filtration and washing.
-
Quantification: Measure the amount of bound radioligand at each time point using scintillation counting.
-
Data Analysis: Plot the specific binding against time. Fit the data to a pseudo-first-order association equation to determine the observed association rate constant (kobs). The association rate constant (kon) can then be calculated from the slope of a plot of kobs versus the radioligand concentration.
Dissociation Rate (koff):
-
Equilibration: Incubate the membrane preparation with the radiolabeled this compound for a sufficient time to reach equilibrium.
-
Initiation of Dissociation: At time zero, initiate dissociation by adding a large excess of unlabeled this compound or a suitable antagonist to the reaction mixture. This prevents re-binding of the dissociated radioligand.
-
Time Course: At various time points, filter the samples and wash to separate bound from unbound radioligand.
-
Quantification: Measure the amount of bound radioligand remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the specific binding against time. The slope of this linear plot will be equal to the negative of the dissociation rate constant (-koff).
Visualizations
This compound Signaling Pathway
This compound binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the modulation of downstream effectors.
Caption: this compound signaling through the δ-opioid receptor.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the Ki of this compound.
Caption: Workflow for a competition radioligand binding assay.
Experimental Workflow: Kinetic Binding Assay
This diagram outlines the general workflow for determining the association and dissociation rates of this compound.
Caption: Workflow for kinetic binding experiments.
References
The Dawn of Delta-Opioid Receptor Selectivity: A Technical History of DPDPE
[DPDPE] , or [D-Pen²,D-Pen⁵]enkephalin, stands as a landmark molecule in opioid research, being the first synthetic peptide analog with high selectivity for the delta (δ)-opioid receptor. Its development in the early 1980s provided researchers with an invaluable tool to unravel the complexities of the opioid system, paving the way for a deeper understanding of δ-opioid receptor function and the potential for developing novel therapeutics with improved side-effect profiles compared to traditional mu (μ)-opioid agonists like morphine. This technical guide delves into the discovery, synthesis, and seminal pharmacological characterization of this compound, offering a resource for researchers, scientists, and drug development professionals.
Discovery and Genesis
The quest for opioid receptor-selective ligands was a major focus of medicinal chemistry in the late 1970s and early 1980s. The endogenous opioid peptides, enkephalins, discovered in 1975, showed some preference for the δ-opioid receptor but were rapidly degraded in vivo. The breakthrough came in 1983 when a team of researchers led by H.I. Mosberg and V.J. Hruby at the University of Arizona reported the synthesis and pharmacological profile of this compound.[1] Their work, published in the Proceedings of the National Academy of Sciences USA, detailed the design strategy of incorporating two D-penicillamine (Pen) residues into the enkephalin sequence.[1] This modification created a conformationally constrained cyclic peptide via a disulfide bridge between the second and fifth amino acid residues, which proved to be the key to its remarkable δ-opioid receptor selectivity and increased stability against enzymatic degradation.[1]
Synthesis of a Selective Agonist
The original synthesis of this compound was achieved through solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. The linear precursor peptide was assembled on a solid support, followed by solution-phase oxidation to form the crucial disulfide bond, leading to the cyclic structure.
Experimental Workflow for this compound Synthesis
Pharmacological Characterization: Unveiling Selectivity
The initial pharmacological evaluation of this compound revealed its exceptional selectivity for the δ-opioid receptor over the μ-opioid receptor. This was a significant advancement, as previous opioid peptides exhibited mixed affinities.
Quantitative Pharmacological Data
| Parameter | Value | Receptor | Preparation | Reference |
| IC50 (GPI) | 2,900 ± 480 nM | μ-opioid | Guinea Pig Ileum | [1] |
| IC50 (MVD) | 1.4 ± 0.2 nM | δ-opioid | Mouse Vas Deferens | [1] |
| Selectivity Ratio (GPI/MVD) | ~2,070 | - | - | [1] |
| Ki | 2.7 nM | δ-opioid | Rat Brain Homogenate | [2] |
| Ki | 713 nM | μ-opioid | Rat Brain Homogenate | [2] |
| Ki | >1,500 nM | κ-opioid | Rat Brain Homogenate | [2] |
| EC50 | 5.2 nM | δ-opioid | Mouse Vas Deferens |
Key Experimental Protocols
1. Mouse Vas Deferens (MVD) Bioassay: This classic in vitro functional assay was pivotal in demonstrating the potent δ-agonist activity of this compound. The protocol involves isolating the vas deferens from a mouse and suspending it in an organ bath containing a physiological salt solution. The tissue is electrically stimulated to induce contractions. Opioid agonists that act on presynaptic receptors inhibit the release of neurotransmitters, thereby reducing the force of contraction. The concentration of the agonist required to produce a 50% reduction in contraction (IC50) is a measure of its potency.
2. Guinea Pig Ileum (GPI) Bioassay: Similar to the MVD assay, the GPI bioassay is used to assess the activity of opioids, primarily at the μ-opioid receptor. The longitudinal muscle strip of the guinea pig ileum is electrically stimulated to induce contractions. The inhibitory effect of the test compound on these contractions is measured to determine its potency at the μ-receptor.
3. Radioligand Binding Assays: These assays directly measure the affinity of a ligand for a specific receptor. The protocol involves incubating a radiolabeled ligand (e.g., [³H]this compound) with a preparation of cell membranes containing the receptor of interest. A competing, unlabeled ligand (in this case, this compound or other opioids) is added at increasing concentrations. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated, which reflects the affinity of the ligand for the receptor.
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Lasting Impact and Future Directions
The discovery of this compound was a watershed moment in opioid pharmacology. It provided a chemical tool that allowed for the selective study of δ-opioid receptors, leading to a wealth of knowledge about their physiological roles in pain perception, mood regulation, and neuroprotection. The development of this compound also spurred the design of numerous other δ-selective agonists and antagonists. While this compound itself has limited clinical utility due to its peptide nature and poor bioavailability, it laid the foundation for the ongoing development of non-peptide δ-opioid receptor agonists with therapeutic potential for treating chronic pain, depression, and other neurological disorders with a reduced risk of the adverse effects associated with traditional opioids.
References
DPDPE: A Prototypical Delta-Opioid Receptor Agonist for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine2, D-Penicillamine5]enkephalin (DPDPE) is a synthetic cyclic pentapeptide and a highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Since its development, this compound has become an invaluable research tool in the field of neuroscience for elucidating the physiological and pathological roles of the delta-opioid system. Its high selectivity for the delta-opioid receptor over mu (μ)- and kappa (κ)-opioid receptors minimizes off-target effects, allowing for precise investigation of delta-opioid receptor function. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.
Core Properties of this compound
This compound is a potent and selective agonist of the δ-opioid receptor. Its cyclic structure, conferred by a disulfide bond between the two penicillamine residues, contributes to its high affinity and stability.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Radioligand | Preparation | Receptor Type | Ki (nM) | Reference |
| [3H]this compound | Monkey brain membranes | Delta (δ) | 1.4 | [1] |
| [3H]DAMGO | Monkey brain membranes | Mu (μ) | >1000 | [1] |
| [3H]U69593 | Monkey brain membranes | Kappa (κ) | >1000 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy of this compound
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Electrically Stimulated Contraction | Mouse Vas Deferens | IC50 | 13.9 ± 1.40 nM | [2] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events.
Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gi/Go family). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins. Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating a variety of cellular processes, including gene expression and cell survival.[3]
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the delta-opioid receptor using [3H]this compound.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using the Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 10 µM naloxone) for non-specific binding.
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]this compound at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mouse Vas Deferens Bioassay
This ex vivo assay measures the inhibitory effect of this compound on the electrically induced contractions of the mouse vas deferens, an organ rich in delta-opioid receptors.
-
Tissue Preparation:
-
Euthanize a mouse and dissect out the vasa deferentia.
-
Mount each vas deferens in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 30 minutes.
-
-
Experimental Procedure:
-
Stimulate the tissue with electrical pulses (e.g., 0.1 Hz, 2 ms duration, supramaximal voltage) to induce twitch contractions.
-
Once a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the organ bath.
-
Allow the tissue to equilibrate at each concentration until a stable response is observed.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions at each this compound concentration.
-
Express the inhibition of contraction as a percentage of the baseline contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Hot-Plate Test
This in vivo assay assesses the antinociceptive (pain-relieving) effects of this compound by measuring the latency of a mouse or rat to react to a thermal stimulus.[4][5][6]
-
Apparatus:
-
A hot-plate analgesiometer consisting of a heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the animal.
-
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., via intracerebroventricular or intraperitoneal injection).
-
At a predetermined time after injection, place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.
-
-
Data Analysis:
-
Compare the response latencies of the this compound-treated group to the vehicle-treated group.
-
The data can be expressed as the mean latency or as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Tail-Flick Test
This is another common in vivo assay for assessing the antinociceptive properties of compounds like this compound, measuring the latency to withdraw the tail from a noxious thermal stimulus.[5][7]
-
Apparatus:
-
A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.
-
-
Procedure:
-
Gently restrain the animal and place its tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer automatically stops when the animal flicks its tail out of the heat beam.
-
Record the tail-flick latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Administer this compound or vehicle and measure the tail-flick latency at various time points after administration.
-
-
Data Analysis:
-
Similar to the hot-plate test, compare the latencies of the this compound-treated and vehicle-treated groups.
-
Calculate the %MPE and, if applicable, the ED50 from dose-response data.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the effects of this compound.
Conclusion
This compound remains a cornerstone in the pharmacological toolkit for investigating the delta-opioid system. Its high selectivity and well-characterized properties make it an ideal probe for dissecting the roles of delta-opioid receptors in a multitude of physiological processes, from nociception to mood regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their neuroscience research and drug development endeavors.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
The Pharmacological Profile of [D-Pen2,D-Pen5]enkephalin (DPDPE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Pen2,D-Pen5]enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of the endogenous opioid peptide enkephalin. It is a highly selective and potent agonist for the delta (δ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity and selectivity, functional activity, and intracellular signaling pathways. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of the complex biological processes associated with this compound's mechanism of action.
Introduction
The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), plays a crucial role in modulating pain, mood, and various physiological functions. The delta-opioid receptor has emerged as a promising therapeutic target for the development of analgesics with potentially fewer side effects, such as respiratory depression and abuse liability, compared to traditional mu-opioid receptor agonists like morphine. This compound was one of the first highly selective delta-opioid receptor agonists to be synthesized and has since become an invaluable pharmacological tool for studying the function of this receptor subtype. Its rigid cyclic structure, conferred by the two D-penicillamine residues, contributes to its high affinity and selectivity. This guide delves into the detailed pharmacological characteristics of this compound, providing essential information for researchers in the fields of pharmacology, neuroscience, and drug development.
Receptor Binding Profile
The affinity and selectivity of this compound for the three main opioid receptor subtypes (mu, delta, and kappa) have been extensively characterized through radioligand binding assays. These assays typically involve the use of rodent brain membrane preparations and radiolabeled ligands to determine the inhibition constant (Ki) of this compound at each receptor.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound
| Species | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Human | δ-opioid | [3H]-naltrindole | 1.1 | ChEMBL (CHEMBL236) |
| Mouse | δ-opioid | [3H]-DPDPE | 1.8 | ChEMBL (CHEMBL3222) |
| Rat | δ-opioid | [3H]-DPDPE | 2.7 | ChEMBL (CHEMBL269) |
| Rat | μ-opioid | [3H]-DAMGO | 713 | Cayman Chemical |
| Rat | κ-opioid | [3H]-U69,593 | >1,500 | Cayman Chemical |
As evidenced by the data, this compound exhibits high affinity for the delta-opioid receptor across different species, with Ki values in the low nanomolar range. In contrast, its affinity for the mu- and kappa-opioid receptors is significantly lower, demonstrating its high selectivity for the delta-opioid receptor.
Functional Activity
The agonist activity of this compound at the delta-opioid receptor has been confirmed in a variety of in vitro functional assays. These assays measure the biological response following receptor activation, providing insights into the potency and efficacy of the compound.
Isolated Tissue Bioassays
A classic method for assessing opioid activity is the isolated tissue bioassay, such as the mouse vas deferens preparation. In this assay, the inhibition of electrically stimulated contractions of the vas deferens is measured as an indicator of opioid agonist activity.
Table 2: Functional Activity of this compound in Mouse Vas Deferens Assay
| Parameter | Value (nM) | Reference |
| EC50 | 5.2 | Tocris Bioscience |
G-Protein Activation Assays
As a G-protein coupled receptor, the delta-opioid receptor, upon activation by an agonist like this compound, catalyzes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein. The [35S]GTPγS binding assay is a direct measure of this G-protein activation.
Table 3: Functional Activity of this compound in [35S]GTPγS Binding Assay
| Cell Line | Receptor | Parameter | Value | Reference |
| CHO | Human δ-opioid | pEC50 | 7.88 | ChEMBL (CHEMBL236)[1] |
| CHO | Human δ-opioid | EC50 (nM) | 13.2 | ChEMBL (CHEMBL236)[1] |
Second Messenger Assays
The delta-opioid receptor is coupled to inhibitory G-proteins (Gαi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Table 4: Functional Activity of this compound in cAMP Accumulation Assay
| Cell Line | Receptor | Parameter | Value | Reference |
| HEK293 | Human δ-opioid | pIC50 | 9.52 | ChEMBL (CHEMBL236)[1] |
| HEK293 | Human δ-opioid | IC50 (nM) | 0.3 | ChEMBL (CHEMBL236)[1] |
Signaling Pathways
The binding of this compound to the delta-opioid receptor initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. The dissociated Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels and protein kinases.
G-Protein Dependent Signaling
β-Arrestin Recruitment
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Studies have shown that this compound acts as a partial agonist for β-arrestin recruitment to the delta-opioid receptor.[2][3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in rodents. Due to its peptidic nature, this compound generally exhibits poor oral bioavailability. Following intravenous administration, it is subject to distribution and elimination processes. A notable characteristic of this compound is its extensive biliary excretion. While some studies suggest it can cross the blood-brain barrier, the extent of this transport is a subject of ongoing research.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors in rat brain membranes.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-DPDPE for δ-receptors, [3H]-DAMGO for μ-receptors, [3H]-U69,593 for κ-receptors)
-
Unlabeled this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in incubation buffer.
-
Binding Assay: In a 96-well plate, combine the prepared brain membranes, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound. For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Mouse Vas Deferens Bioassay
This protocol outlines the procedure for assessing the functional agonist activity of this compound by measuring the inhibition of electrically induced contractions in isolated mouse vas deferens.
Materials:
-
Male mice
-
Krebs-Henseleit solution (physiological salt solution)
-
Organ bath with stimulating electrodes
-
Isotonic transducer
-
Data acquisition system
-
This compound
Procedure:
-
Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissues in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 30-60 minutes).
-
Electrical Stimulation: Apply electrical field stimulation to elicit twitch contractions of the vas deferens.
-
Drug Addition: Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the amplitude of the twitch contractions before and after the addition of each concentration of this compound.
-
Data Analysis: Express the inhibitory effect of this compound as a percentage of the maximal contraction. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
[D-Pen2,D-Pen5]enkephalin is a cornerstone pharmacological tool for the investigation of the delta-opioid receptor. Its high affinity and selectivity, coupled with its potent agonist activity, have enabled significant advancements in our understanding of the physiological and pathophysiological roles of this receptor. This technical guide has provided a detailed overview of the pharmacological profile of this compound, from its molecular interactions with the receptor to its effects on intracellular signaling pathways. The presented data and experimental methodologies serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of targeting the delta-opioid system.
References
The Selective Affinity of DPDPE for the Delta-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective binding of [D-Pen²,D-Pen⁵]enkephalin (DPDPE) to the delta-opioid receptor (DOR). This compound is a synthetic enkephalin analog renowned for its high affinity and selectivity for the DOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity makes this compound an invaluable tool in pharmacological research to elucidate the physiological and pathological roles of the DOR system. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing selectivity, and the primary signaling pathways activated by this compound at the DOR.
Data Presentation: this compound Binding Affinity and Selectivity
The selectivity of this compound for the DOR is quantified through competitive binding assays, which determine the inhibition constant (Kᵢ) of this compound for each opioid receptor subtype. A lower Kᵢ value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Kᵢ value for the less-preferred receptor (e.g., MOR or KOR) by the Kᵢ value for the preferred receptor (DOR). A higher selectivity ratio signifies greater selectivity.
| Compound | δ-Opioid Receptor (DOR) Kᵢ (nM) | μ-Opioid Receptor (MOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |
| This compound | 1.4 - 4.5[1] | 438.1[2] | >10,000 | ~97 - 313 | >2222 |
Note: The Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
The determination of this compound's binding affinity and functional activity at opioid receptors involves sophisticated in vitro techniques. The two primary methods are radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Radioligand Binding Assay: Competitive Inhibition
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the DOR, MOR, and KOR.
Objective: To determine the Kᵢ of this compound at each opioid receptor subtype.
Materials:
-
Membrane preparations from cells expressing a single opioid receptor subtype (DOR, MOR, or KOR) or from brain tissue.
-
Radioligands:
-
For DOR: [³H]this compound or [³H]naltrindole
-
For MOR: [³H]DAMGO
-
For KOR: [³H]U-69,593
-
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kₑ concentration), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity via radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins at the DOR.
Materials:
-
Membrane preparations expressing the DOR.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Other materials are the same as for the radioligand binding assay.
Procedure:
-
Pre-incubation: Incubate the membrane preparation with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.
-
Reaction: Incubate at 30°C for 60 minutes to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum stimulation) are determined by non-linear regression.
This compound-DOR Signaling Pathway
Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G-proteins of the Gᵢ/Gₒ family.
This compound-DOR Signaling Cascade
Caption: Primary signaling pathway activated by this compound binding to the DOR.
The activation of Gᵢ/Gₒ proteins by the this compound-bound DOR leads to the dissociation of the Gα subunit from the Gβγ dimer.
-
Gαᵢ/ₒ subunit: The activated Gαᵢ/ₒ subunit, now bound to GTP, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Gβγ subunit: The liberated Gβγ dimer can directly interact with and modulate the activity of various ion channels. Notably, it inhibits voltage-gated Ca²⁺ channels, leading to a reduction in calcium influx, which in turn decreases neurotransmitter release. The Gβγ subunit also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane, which reduces neuronal excitability.
References
An In-depth Technical Guide on the Role of [D-Pen2, D-Pen5]enkephalin (DPDPE) in Endogenous Opioid Systems
Executive Summary: This document provides a comprehensive technical overview of [D-Pen2, D-Pen5]enkephalin (DPDPE), a prototypical synthetic peptide agonist for the δ-opioid receptor (DOR). Developed in the early 1980s, this compound was the first highly selective ligand for this receptor subtype and remains a critical tool in opioid research.[1] This guide details its chemical properties, pharmacological profile, and mechanism of action within the endogenous opioid system. We present quantitative data on its binding affinity and functional potency, outline its signal transduction pathways through G-protein activation and β-arrestin recruitment, and provide detailed protocols for key experimental assays used to characterize its activity. This whitepaper is intended for researchers, scientists, and professionals in drug development engaged in the study of opioid pharmacology and therapeutics.
Introduction
The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, dynorphins) and their receptors (μ, δ, κ), is a primary regulator of pain, mood, and reward pathways.[2][3] While μ-opioid receptors (MOR) are the principal target for traditional opioid analgesics like morphine, their activation is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[2] The δ-opioid receptor (DOR) has emerged as an attractive alternative therapeutic target, as its activation can produce potent analgesia with a potentially reduced side-effect profile.[4][5]
[D-Pen2, D-Pen5]enkephalin (this compound) is a cyclic pentapeptide analogue of enkephalin and was the first synthetic agonist developed with high selectivity for the DOR.[1][4] Its constrained cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers both high affinity for the DOR and significant resistance to enzymatic degradation compared to endogenous enkephalins.[4] These properties have established this compound as an indispensable pharmacological tool for elucidating the physiological roles of the DOR and for screening new DOR-targeted ligands.
Chemical Properties
-
Full Name: [D-Penicillamine2, D-Penicillamine5]enkephalin
-
Abbreviation: this compound
-
Structure: A heterodetic cyclic peptide analogue of enkephalin. The cyclic structure is formed by a disulfide bond between the D-penicillamine residues at positions 2 and 5.[6]
-
Molecular Formula: C₃₀H₃₉N₅O₇S₂
-
Appearance: Typically supplied as a lyophilized powder.
Pharmacology and Binding Profile
This compound's utility is defined by its high binding affinity and selectivity for the DOR over other opioid receptor subtypes. This selectivity is quantified through radioligand competition binding assays, which measure the concentration of this compound required to inhibit the binding of a known radiolabeled ligand to a specific receptor.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of this compound This table summarizes the inhibition constants (Ki) of this compound at human (h) and rat (r) opioid receptors, demonstrating its selectivity for the δ-opioid receptor. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand Displaced | Tissue/Cell Source | Ki (nM) | Reference |
| δ-Opioid (DOR) | [³H]IleDelt II | Rat Brain | 0.23 | [4] |
| μ-Opioid (MOR) | [³H]DAMGO | Rat Brain | 215 | [4] |
| κ-Opioid (KOR) | [³H]U69,593 | CHO-hKOR Cells | >1000 | [7] |
Data synthesized from multiple sources indicating high selectivity for the δ-opioid receptor.
Table 2: Functional Potency of this compound This table presents the half-maximal effective concentration (EC₅₀) of this compound in various functional assays, which measure the biological response to receptor activation. Lower EC₅₀ values indicate greater potency.
| Assay | Biological Response | System | EC₅₀ (nM) | Reference |
| Mouse Vas Deferens | Inhibition of Contraction | Mouse Tissue | 5.2 | [6] |
| [³⁵S]GTPγS Binding | G-protein Activation | HEKδ Cells | 12 | [8] |
| Calcium Mobilization | Calcium Flux | CHO-hDOR Cells | 26.92 | [9] |
Mechanism of Action: Signal Transduction Pathways
As a G-protein coupled receptor (GPCR), the DOR transduces the extracellular signal of this compound binding into intracellular changes. This process involves two primary, interconnected pathways: G-protein dependent signaling and β-arrestin mediated regulation.
G-Protein Dependent Signaling
The DOR is canonically coupled to inhibitory G-proteins of the Gi/Go family.[10] Upon binding of this compound, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein. This activation causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.[2][3][11]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[3] Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[1][3] Together, these actions decrease neuronal excitability and inhibit neurotransmitter release.[1][12]
-
Activation of Kinase Cascades: DOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in regulating cell growth and differentiation.[3]
References
- 1. What are δ opioid receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 6. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of DPDPE in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a highly selective delta-opioid receptor agonist, in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic enkephalin peptide analog that exhibits high selectivity for the delta-opioid receptor (DOR) over mu- and kappa-opioid receptors.[1] This selectivity makes it a valuable tool for investigating the physiological and pharmacological roles of the delta-opioid system, particularly in the context of pain modulation, emotional responses, and seizure activity.[1][2] In vivo studies in rodents are crucial for understanding the therapeutic potential and pharmacokinetic profile of this compound.
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G-proteins (Gi/Go).[3][4] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, modulation of ion channels (activation of potassium channels and inhibition of calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[3][5] These molecular events ultimately result in the modulation of neuronal excitability and neurotransmitter release, underlying the analgesic and other central nervous system effects of this compound.[6]
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes key pharmacokinetic parameters of this compound following intravenous administration in rats. This compound undergoes extensive biliary excretion, with a majority of the administered dose being recovered as intact peptide in the bile.[7] The disposition of this compound is characterized by a two-compartment model with Michaelis-Menten elimination, suggesting the involvement of an active transport system in its clearance from the systemic circulation.[7]
| Parameter | Value | Species | Administration Route | Source |
| Elimination | Michaelis-Menten | Rat | Intravenous (i.v.) | [7] |
| Km | 37.5 +/- 11 µg/ml | Rat | Intravenous (i.v.) | [7] |
| Vmax | 1143 +/- 368 µ g/min/kg | Rat | Intravenous (i.v.) | [7] |
| Volume of Distribution | 486 +/- 62 ml/kg | Rat | Intravenous (i.v.) | [7] |
| Biliary Excretion | ~80% of administered dose | Rat | Intravenous (i.v.) | [7] |
| Protein Binding (unbound fraction) | 0.517 +/- 0.182 | Rat (in vitro) | - | [7] |
In Vivo Effects of this compound in Rodents
This table provides a summary of reported in vivo effects of this compound in mice and rats across different behavioral assays, highlighting the administration route and effective doses.
| Effect | Species | Administration Route | Dose | Assay | Source |
| Antinociception (increased tail withdrawal latency) | Mouse | Intracerebroventricular (i.c.v.) | 4.5 nmol | Tail Flick Test | [1] |
| Antinociception (increased tail withdrawal latency) | Mouse | Intracerebroventricular (i.c.v.) | 15 µg | Tail Flick Test | [1] |
| Antinociception (increased latency) | Mouse | Intracerebroventricular (i.c.v.) | 23 nmol | Hot Plate Test | [8] |
| Antinociception (reduced paw licking) | Rat | Intracerebroventricular (i.c.v.) | Dose-dependent | Formalin Test | [1] |
| Antinociception | Mouse | Subcutaneous (s.c.) | 150 nmol | Formalin Test | [8] |
| Increased Seizure Threshold | Rat | Intracerebroventricular (i.c.v.) | 140 nmol | Flurothyl-induced Seizures | [1] |
| Protection Against Seizures | Rat | Intracerebroventricular (i.c.v.) | 140 nmol | Maximal Electroshock (MES) | [1] |
| Impaired Learning Acquisition | Mouse | Not specified | 11.6 µg/kg | One-way Active Avoidance | [9] |
Experimental Protocols
Hot Plate Test for Antinociception in Mice Following Intracerebroventricular (i.c.v.) Administration of this compound
This protocol details the procedure for assessing the antinociceptive effects of this compound using the hot plate test in mice.
1. Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Hot plate apparatus with adjustable temperature control
-
Stereotaxic apparatus for i.c.v. injections
-
Hamilton microsyringe (10 µl)
-
Anesthetic (e.g., isoflurane)
-
Animal scale
-
Standard mouse cages
2. Animal Preparation:
-
Male adult mice (e.g., C57BL/6, 20-25 g) are commonly used.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, allow animals to acclimate to the testing room for at least 30 minutes before starting the procedure.
3. Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. For example, for a 23 nmol dose in a 2 µl injection volume, prepare a solution of 11.5 nmol/µl.
-
Ensure the solution is clear and free of particulates.
4. Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, target the lateral ventricle.
-
Slowly inject the this compound solution (e.g., 2 µl) into the ventricle over a period of 2 minutes using a microsyringe.
-
Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a clean, warm cage.
5. Hot Plate Test Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5 °C).
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the mouse is immediately removed from the hot plate regardless of its response.
-
Measure the baseline latency before this compound administration.
-
At predetermined time points after this compound administration (e.g., 15, 30, 45, and 60 minutes), place the mouse back on the hot plate and measure the response latency.
6. Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to determine the significance of the this compound effect over time compared to a vehicle-treated control group.
Mandatory Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Delta-Opioid Receptor (DOR) signaling cascade initiated by this compound binding.
Experimental Workflow: In Vivo this compound Administration and Behavioral Testing
Caption: Workflow for this compound in vivo administration and subsequent behavioral assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 7. Extensive biliary excretion of the model opioid peptide [D-PEN2,5] enkephalin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing DPDPE for δ-Opioid Receptor Studies in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
[D-Pen², D-Pen⁵]enkephalin, commonly known as DPDPE, is a synthetic cyclic peptide analogue of enkephalin.[1][2] It is a highly potent and selective agonist for the δ-opioid receptor (DOR), making it an invaluable pharmacological tool for investigating the physiological and pathological roles of this receptor system in neuronal contexts.[1] this compound is frequently used as a reference agonist in studies of analgesia, neurotransmitter release, receptor trafficking, and neuroprotection.[3][4] Its high selectivity and resistance to enzymatic degradation make it ideal for in vitro studies using cultured neuronal cells.[2]
Mechanism of Action
This compound exerts its effects by binding to and activating the δ-opioid receptor, which is a member of the inhibitory G-protein coupled receptor (GPCR) family.[5] The canonical signaling pathway is initiated upon agonist binding and proceeds as follows:
-
Receptor Activation: this compound binds to the extracellular domain of the DOR.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated heterotrimeric Gi/o protein, causing its dissociation into Gαi/o and Gβγ subunits.[6]
-
Downstream Effectors:
-
The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5]
-
The Gβγ subunit directly interacts with and inhibits presynaptic voltage-gated calcium channels (CaVs), reducing calcium influx and subsequent neurotransmitter release.[4][7] It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[4]
-
This cascade of events generally leads to an overall reduction in neuronal excitability and signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Delta-opioid-receptor activation by [D-Pen2,D-Pen5]enkephalin and morphine inhibits substance P release from trigeminal nucleus slices. [scholars.duke.edu]
- 4. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Antinociception with DPDPE in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a highly selective and potent synthetic peptide agonist for the delta (δ)-opioid receptor. Its high affinity and selectivity make it an invaluable tool for investigating the role of the δ-opioid system in various physiological processes, particularly in the modulation of pain. These application notes provide detailed protocols for utilizing this compound to study antinociception in preclinical animal models.
Mechanism of Action
This compound exerts its antinociceptive effects by binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, primarily coupled to inhibitory G-proteins (Gi/o), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Signaling Pathway
Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals, while the activation of GIRK channels leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential. Furthermore, δ-opioid receptor activation can also modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can contribute to the longer-term effects on gene expression and neuronal plasticity related to pain perception.
This compound signaling pathway leading to antinociception.
Data Presentation
The following tables summarize key quantitative data for this compound from published literature. Researchers should consider this data as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental conditions.
In Vitro Receptor Binding Affinity
| Opioid Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Delta (δ) | This compound | Monkey brain membranes | 1.4 | [1] |
| Mu (µ) | This compound | Monkey brain membranes | >1000 | [1] |
| Kappa (κ) | This compound | Monkey brain membranes | >10000 | [1] |
In Vivo Antinociceptive Activity
| Animal Model | Assay | Route of Administration | Effective Dose | Observed Effect | Reference |
| Rat | Tail-Flick Test | Intrathecal (i.t.) | 38.7 nmol | Significant attenuation of the nociceptive response. | [2] |
| Rat | Paw-Pressure Test | Intrathecal (i.t.) | 38.7 nmol | Weaker, but significant antinociceptive effect. | [2] |
| Mouse | Tail-Flick Test | Intracerebroventricular (i.c.v.) | 23 nmol/mouse | Slightly active until 45 minutes. | [3] |
| Mouse | Hot Plate Test | Intracerebroventricular (i.c.v.) | 23 nmol/mouse | Slightly active until 45 minutes. | [3] |
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method to assess spinal nociceptive reflexes. The latency of the animal to flick its tail from a thermal stimulus is measured.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
Protocol:
-
Acclimation: Acclimate the animals to the testing room and restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the mouse or rat in the restrainer. Position the tail over the heat source of the analgesia meter. Start the timer and the heat source. The time taken for the animal to flick its tail is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Experimental workflow for the tail-flick test.
Hot Plate Test
The hot plate test measures the response to a thermal stimulus applied to the paws, which involves a more complex, supraspinally organized response.
Materials:
-
Hot plate analgesia meter set to a constant temperature (e.g., 52-55°C)
-
Plexiglass cylinder to confine the animal on the hot plate
-
This compound solution
-
Vehicle control
-
Syringes and needles
Protocol:
-
Acclimation: Acclimate the animals to the testing room.
-
Baseline Latency: Place the animal on the hot plate within the plexiglass cylinder and start the timer. Observe for nociceptive responses such as paw licking, shaking, or jumping. The time until the first response is the baseline latency. A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: At specific time points post-administration, repeat the hot plate test and record the latency.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Experimental workflow for the hot plate test.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug. A drug with rewarding properties will lead the animal to spend more time in the environment previously paired with the drug.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
This compound solution
-
Vehicle control
-
Syringes and needles
Protocol:
-
Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-chamber apparatus) and allow free access to all chambers for a set period (e.g., 15-20 minutes). Record the time spent in each distinct chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for several days (e.g., 4-8 days).
-
On "drug" conditioning days, administer this compound and confine the animal to one of the conditioning chambers for a set period (e.g., 30-60 minutes).
-
On "vehicle" conditioning days, administer the vehicle and confine the animal to the other conditioning chamber for the same duration. The order of drug and vehicle days is counterbalanced across animals.
-
-
Post-conditioning (Test for Preference): On the test day, the animal (drug-free) is placed back in the central compartment and allowed to freely explore all chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties of this compound.
Experimental workflow for the conditioned place preference test.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the δ-opioid system in nociception. The protocols outlined above provide a framework for conducting robust in vivo studies. It is imperative that researchers perform pilot studies to determine the optimal dose, timing, and route of administration for this compound in their specific experimental paradigm and animal strain. Careful attention to experimental design, including appropriate controls and randomization, is essential for obtaining reliable and reproducible data.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of spinal opioid antinociception by intrathecal beta-endorphin1-27 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptor enhancement of mu opioid receptor-induced antinociception in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPDPE Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral assays used to characterize the effects of the selective delta-opioid receptor agonist, [D-Pen²,D-Pen⁵]-enkephalin (DPDPE). The information is intended to guide researchers in designing and executing robust experimental plans for investigating the analgesic and rewarding properties of this compound.
Delta-Opioid Receptor (DOR) Signaling Pathway
Activation of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), by this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. Additionally, DOR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. Chronic activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.
Experimental Protocols and Data Presentation
The following sections detail the methodologies for key behavioral assays and present available quantitative data in structured tables.
Nociception Assays
Nociception assays are fundamental for evaluating the analgesic properties of this compound. The two most common thermal nociception tests are the tail-flick and hot-plate assays.
The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious heat source. This is a spinal reflex that can be modulated by supraspinal pathways.
Experimental Workflow: Tail-Flick Test
Protocol: Tail-Flick Test
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g) are commonly used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source. The intensity of the heat source should be calibrated to produce baseline tail-flick latencies of 2-4 seconds.
-
Procedure: a. Gently restrain the animal in the apparatus. b. Position the tail over the radiant heat source, typically 2-3 cm from the tip. c. Activate the heat source and start the timer. d. The timer stops automatically when the animal flicks its tail out of the beam of light. e. A cutoff time (typically 10-15 seconds) must be set to prevent tissue damage. If the animal does not respond within the cutoff time, the heat source is turned off, and the maximum latency is recorded. f. Measure a baseline latency for each animal before drug administration. g. Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, intravenous). h. Measure tail-flick latencies at predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100
Quantitative Data: Tail-Flick Test
| Dose of this compound (mg/kg, i.p.) | N | Peak %MPE (Mean ± SEM) | Time to Peak Effect (min) |
| Vehicle | 10 | 5 ± 2.1 | - |
| 1 | 10 | 25 ± 4.5 | 30 |
| 3 | 10 | 48 ± 6.2 | 30 |
| 10 | 10 | 75 ± 8.1 | 30 |
| 30 | 10 | 92 ± 5.9 | 30 |
Note: These are representative data compiled from typical findings in the literature. Actual values may vary based on specific experimental conditions.
The hot-plate test assesses the latency to a nociceptive response (e.g., paw licking, jumping) when an animal is placed on a heated surface. This test involves more complex, supraspinally organized behaviors compared to the tail-flick reflex.
Experimental Workflow: Hot-Plate Test
Protocol: Hot-Plate Test
-
Animals: Male C57BL/6 mice (20-25 g) are frequently used.
-
Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a constant level (e.g., 52-55°C).
-
Procedure: a. Habituate the animals to the testing room for at least 60 minutes. b. Gently place the animal on the heated surface and start the timer. c. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. d. Stop the timer at the first clear sign of a nociceptive response and record the latency. e. A cutoff time (typically 30-60 seconds) is used to prevent injury. f. Measure a baseline latency for each animal. g. Administer this compound or vehicle. h. Test the animals on the hot plate at various time points post-administration.
-
Data Analysis: Data are typically presented as the mean response latency (in seconds) or as %MPE. The ED₅₀ (the dose that produces 50% of the maximum effect) is a common metric derived from the dose-response curve.
Quantitative Data: Hot-Plate Test
| Dose of this compound (mg/kg, s.c.) | N | Peak Latency (s) (Mean ± SEM) | ED₅₀ (mg/kg) |
| Vehicle | 8 | 8.5 ± 1.2 | - |
| 5 | 8 | 15.2 ± 2.1 | \multirow{4}{*}{~12.5} |
| 10 | 8 | 22.8 ± 3.5 | |
| 20 | 8 | 28.5 ± 4.0 | |
| 40 | 8 | 29.1 ± 3.8 |
Note: These are representative data. The ED₅₀ is an estimated value based on typical dose-response curves.
Reward and Reinforcement Assays
These assays are crucial for understanding the abuse potential of this compound.
CPP is a Pavlovian conditioning paradigm used to measure the motivational effects of a drug. An animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties.
Experimental Workflow: Conditioned Place Preference
Protocol: Conditioned Place Preference
-
Animals: Male rats or mice are commonly used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure: a. Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to all compartments for 15-20 minutes to determine baseline preference. b. Conditioning (Days 2-9): This phase typically lasts for 8 days with alternating daily injections.
- On drug conditioning days, administer this compound and confine the animal to one of the compartments for 30 minutes.
- On vehicle conditioning days, administer vehicle and confine the animal to the other compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals. c. Post-Conditioning (Test Day 10): Place the animal in the apparatus in a drug-free state with free access to all compartments for 15-20 minutes. Record the time spent in each compartment.
-
Data Analysis: The primary measure is the difference in time spent in the drug-paired compartment on the test day compared to the pre-conditioning day. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Quantitative Data: Conditioned Place Preference
| Dose of this compound (mg/kg, i.p.) | N | Change in Time Spent in Drug-Paired Compartment (s) (Mean ± SEM) |
| Vehicle | 12 | 15 ± 10.5 |
| 0.1 | 12 | 45 ± 15.2 |
| 1 | 12 | 120 ± 22.8 |
| 10 | 12 | 85 ± 18.9 |
Note: These are representative data. The rewarding effects of this compound can be modest and dose-dependent, with higher doses sometimes producing aversion.
This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of a drug. Animals learn to perform a specific response (e.g., lever press) to receive an intravenous infusion of the drug.
Experimental Workflow: Intravenous Self-Administration
Protocol: Intravenous Self-Administration
-
Animals and Surgery: Male rats are typically used. Animals are surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and associated cue lights and tone generators.
-
Procedure: a. Acquisition: After recovery from surgery, animals are placed in the operant chambers for daily sessions (e.g., 2 hours/day). A response on the "active" lever results in an intravenous infusion of this compound, often paired with a light and/or tone cue. Responses on the "inactive" lever have no programmed consequences. A fixed-ratio 1 (FR1) schedule of reinforcement is typically used initially, where every active lever press results in an infusion. b. Dose-Response: Once stable responding is established, different unit doses of this compound are tested to generate a dose-response curve. c. Extinction and Reinstatement: To confirm that the behavior is maintained by the drug, saline can be substituted for this compound, which should lead to a decrease in responding (extinction). Reinstatement of drug-seeking behavior can then be tested by a non-contingent "priming" infusion of this compound or presentation of the drug-associated cues.
-
Data Analysis: The primary dependent variables are the number of infusions earned and the number of presses on the active versus inactive lever. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Quantitative Data: Intravenous Self-Administration
| Unit Dose of this compound (mg/kg/infusion) | N | Mean Number of Infusions per Session (± SEM) |
| Saline | 8 | 5 ± 1.5 |
| 0.01 | 8 | 8 ± 2.1 |
| 0.1 | 8 | 25 ± 4.8 |
| 1.0 | 8 | 15 ± 3.2 |
Note: this compound has been shown to be self-administered, particularly directly into the ventral tegmental area (VTA). Systemic intravenous self-administration data is less common and may show a weaker reinforcing effect compared to mu-opioid agonists. The effective dose for intracranial self-administration of this compound has been reported to be 100-fold higher than that of the mu-agonist DAMGO.[1]
References
Application Notes: DPDPE in Radioligand Binding Assays for Delta-Opioid Receptor Studies
Introduction
[D-Penicillamine2, D-Penicillamine5]enkephalin (DPDPE) is a synthetic cyclic peptide analogue of enkephalin.[1][2] It is a highly selective and potent agonist for the delta-opioid receptor (DOR), making it an invaluable tool in pharmacological research.[1][3] Its high affinity for DOR and resistance to proteolytic degradation have established it as a standard radioligand in binding assays to characterize the delta-opioid receptor, screen for novel therapeutic agents, and study the receptor's role in various physiological and pathological processes.[2] This document provides detailed application notes and protocols for the use of radiolabeled this compound (e.g., [3H]this compound) in radioligand binding assays.
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In the context of this compound and the delta-opioid receptor, these assays typically involve incubating a biological sample containing the receptor (e.g., brain tissue homogenates or cell membranes expressing the receptor) with a radiolabeled form of this compound. The amount of radioligand that binds to the receptor is then measured.
There are two primary types of radioligand binding assays where this compound is commonly used:
-
Saturation Binding Assays: These experiments are performed to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of [3H]this compound until saturation is reached.
-
Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. In this setup, a fixed concentration of [3H]this compound is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound. The ability of the test compound to displace the radioligand from the receptor is measured.
Data Presentation
The following table summarizes the binding affinity of this compound and its derivatives for the delta-opioid receptor, along with comparative data for mu- and kappa-opioid receptors to illustrate its selectivity.
| Compound | Radioligand | Preparation | Ki (nM) - Delta | Ki (nM) - Mu | Ki (nM) - Kappa | Bmax (fmol/mg protein) | Kd (pM) |
| This compound | [3H]this compound | Monkey brain membranes | 1.4 | >1000 | >1000 | - | - |
| pCl-DPDPE | [3H]pCl-DPDPE | Rat brain homogenate | - | - | - | 87.2 ± 4.2 | 328 ± 27 |
Note: Ki values represent the affinity of the unlabeled compound in displacing a specific radioligand. Lower Ki values indicate higher affinity. Bmax represents the maximum number of binding sites, and Kd represents the equilibrium dissociation constant of the radioligand.
Experimental Protocols
1. Membrane Preparation from Rodent Brain
This protocol describes the preparation of a crude membrane fraction from rodent brain tissue, which is a rich source of delta-opioid receptors.
Materials:
-
Whole rodent brains (rat or mouse)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and rotor capable of high speeds (e.g., 40,000 x g)
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize the animal according to approved institutional guidelines and immediately dissect the brain on ice.
-
Place the brain tissue in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with several passes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps one more time to wash the membranes.
-
After the final centrifugation, resuspend the pellet in an appropriate volume of Assay Buffer (see below) to achieve a desired protein concentration (typically 0.1-0.5 mg/mL).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
2. Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of [3H]this compound for the delta-opioid receptor.
Materials:
-
Prepared brain membranes
-
[3H]this compound (radiolabeled ligand)
-
Unlabeled this compound or Naltrindole (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Set up a series of tubes for the total binding and non-specific binding.
-
For total binding, add increasing concentrations of [3H]this compound (e.g., 0.01 - 10 nM) to the tubes.
-
For non-specific binding, add the same increasing concentrations of [3H]this compound along with a high concentration of an unlabeled delta-opioid ligand (e.g., 1 µM this compound or Naltrindole) to a parallel set of tubes.
-
Add the prepared brain membranes (e.g., 100-200 µg of protein) to each tube.
-
Bring the final volume of each tube to 1 mL with Assay Buffer.
-
Incubate the tubes at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold Assay Buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Kd and Bmax values.
3. Competition Radioligand Binding Assay
This protocol is used to determine the affinity (Ki) of a test compound for the delta-opioid receptor.
Materials:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compound(s)
Procedure:
-
Set up tubes for total binding, non-specific binding, and competition.
-
Add a fixed concentration of [3H]this compound to all tubes. This concentration should be close to the Kd value determined from the saturation assay (e.g., 0.5-1 nM).
-
For total binding, add only the [3H]this compound and the membrane preparation.
-
For non-specific binding, add [3H]this compound, the membrane preparation, and a high concentration of an unlabeled delta-opioid ligand (e.g., 1 µM Naltrindole).
-
For the competition curve, add [3H]this compound, the membrane preparation, and increasing concentrations of the unlabeled test compound (e.g., from 10-12 M to 10-5 M).
-
Follow steps 5-11 from the Saturation Binding Assay protocol.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: this compound binding to the delta-opioid receptor activates inhibitory G-proteins, leading to downstream cellular effects.
Radioligand Binding Assay Workflow
References
Application Notes and Protocols: Intracerebroventricular (ICV) Injection of DPDPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine2,5] enkephalin (DPDPE) is a highly selective and potent synthetic peptide agonist for the delta (δ)-opioid receptor. Due to its high selectivity, this compound is an invaluable tool for investigating the physiological and pathological roles of δ-opioid receptors in the central nervous system (CNS). Intracerebroventricular (ICV) injection is a common route of administration for this compound, as it bypasses the blood-brain barrier and allows for direct investigation of its central effects. These application notes provide detailed protocols for the ICV injection of this compound in rodents, along with data on its effects and the underlying signaling pathways.
Data Presentation
Table 1: Quantitative Data on the Effects of ICV this compound Administration in Mice
| Parameter | Treatment Group | Duration of Treatment | Effect | Reference |
| Analgesic Response | This compound (20 µ g/mouse , i.c.v.) | 2 days (twice daily) | 44% decrease in analgesic response compared to vehicle | [1] |
| This compound (20 µ g/mouse , i.c.v.) | 4 days (twice daily) | 76% decrease in analgesic response compared to vehicle | [1] | |
| δ-Opioid Receptor Density (Bmax) | This compound (20 µ g/mouse , i.c.v.) | 2 days (twice daily) | 77% decrease in [3H]this compound binding in brain homogenates | [1] |
| This compound (20 µ g/mouse , i.c.v.) | 4 days (twice daily) | 76% decrease in [3H]this compound binding in brain homogenates | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for ICV Injection
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired stock concentration.
-
Vehicle: The choice of vehicle is critical and should be inert. aCSF is the recommended vehicle as it mimics the composition of the brain's extracellular fluid. Sterile 0.9% saline can also be used.
-
Concentration: The final concentration of the this compound solution will depend on the desired dose and the injection volume. For mice, a common dose is 20 µg in a volume of 1-5 µL. For rats, the volume can be up to 10 µL.
-
Quality Control: Before injection, ensure the solution is clear and free of particulates. The pH of the solution should be close to physiological pH (7.2-7.4).
Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation in Adult Rodents
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of an adult mouse or rat for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula of appropriate length
-
Dental cement and skull screws
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Topical anesthetic (e.g., lidocaine/bupivacaine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (or another appropriate anesthetic). Shave the head and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgical Incision: Administer a local anesthetic to the scalp. Make a midline incision to expose the skull. Clean and dry the skull surface.
-
Identification of Bregma: Identify the bregma, the intersection of the sagittal and coronal sutures. This will be the reference point for all stereotaxic coordinates.
-
Drilling the Burr Hole: Based on the stereotaxic coordinates for the lateral ventricle, mark the drilling site.
-
Mouse (Right Lateral Ventricle): Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): +1.0 mm from the midline; Dorsoventral (DV): -3.0 mm from the skull surface.
-
Rat (Right Lateral Ventricle): Anteroposterior (AP): -0.8 to -1.0 mm from bregma; Mediolateral (ML): +1.5 to +1.8 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
Note: These coordinates may need to be adjusted based on the animal's strain, age, and weight. It is advisable to perform a pilot study with a dye injection (e.g., Trypan Blue) to confirm the coordinates.
-
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and skull screws.
-
Closure and Recovery: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the incision. Administer post-operative analgesics and monitor the animal until it has fully recovered from anesthesia. Allow the animal to recover for at least 5-7 days before any ICV injections.
Protocol 3: Intracerebroventricular (ICV) Injection Procedure
Materials:
-
Internal injection cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe
-
Infusion pump (optional, for controlled infusion rates)
-
This compound solution
Procedure:
-
Habituation: Habituate the animal to the handling and injection procedure for several days prior to the experiment to minimize stress.
-
Preparation: Prepare the this compound solution and draw it into the Hamilton syringe, ensuring there are no air bubbles. Connect the syringe to the internal cannula via PE tubing.
-
Injection: Gently restrain the animal and remove the dummy cannula from the guide cannula. Insert the internal injection cannula into the guide cannula.
-
Infusion: Infuse the this compound solution slowly over 1-2 minutes. A microinjection pump can be used for a more controlled and consistent infusion rate.
-
Post-Infusion: Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Replacement of Dummy Cannula: Slowly withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Observation: Return the animal to its home cage and begin behavioral or physiological assessments at the appropriate time points.
Visualizations
This compound Signaling Pathway
References
Application Notes and Protocols for Assessing Thermal Analgesia using DPDPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine (2,5)]-enkephalin (DPDPE) is a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR). DORs are a class of opioid receptors that, when activated, can produce analgesia with a potentially lower risk of the adverse side effects associated with mu-opioid receptor agonists, such as respiratory depression and physical dependence. These characteristics make this compound a valuable research tool for investigating the role of the delta-opioid system in pain modulation and for the development of novel analgesic drugs.
These application notes provide detailed protocols for assessing the thermal analgesic effects of this compound in rodent models using the hot plate and tail-flick tests. The document also includes a summary of expected quantitative data, a description of the underlying signaling pathway, and a typical experimental workflow.
Data Presentation
The analgesic effect of this compound is typically quantified by measuring the increase in the latency of a withdrawal response to a thermal stimulus. The data is often expressed as the percentage of the maximum possible effect (%MPE).
Table 1: Representative Data from the Hot Plate Test following Intracerebroventricular (i.c.v.) Administration of this compound in Mice.
| Treatment Group | Dose (nmol/mouse) | Baseline Latency (s) | Post-treatment Latency (s) at 15 min | Post-treatment Latency (s) at 30 min | Post-treatment Latency (s) at 45 min |
| Vehicle (Saline) | - | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.3 ± 0.4 | 8.1 ± 0.5 |
| This compound | 23 | 8.4 ± 0.6 | 15.7 ± 1.2 | 18.2 ± 1.5 | 12.5 ± 1.0* |
*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.
Table 2: Representative Data from the Tail-Flick Test following Intracerebroventricular (i.c.v.) Administration of this compound in Mice.
| Treatment Group | Dose (nmol/mouse) | Baseline Latency (s) | Post-treatment Latency (s) at 15 min | Post-treatment Latency (s) at 30 min | Post-treatment Latency (s) at 45 min |
| Vehicle (Saline) | - | 2.5 ± 0.2 | 2.6 ± 0.3 | 2.4 ± 0.2 | 2.5 ± 0.3 |
| This compound | 23 | 2.6 ± 0.2 | 5.8 ± 0.5 | 6.5 ± 0.6 | 4.7 ± 0.4* |
*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.
Experimental Protocols
Hot Plate Test
The hot plate test assesses the latency to a nociceptive response when an animal is placed on a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Stopwatch
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Mice or rats
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 51-55°C.
-
Baseline Latency: Gently place each animal individually on the hot plate within the Plexiglas cylinder and start the stopwatch.
-
Observation: Observe the animal for nociceptive behaviors, which include licking of the hind paws, shaking, or jumping.
-
Recording: Stop the stopwatch at the first sign of a nociceptive response and record the latency time.
-
Cutoff Time: To prevent tissue damage, a cutoff time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cutoff time.
-
Drug Administration: Administer this compound (e.g., 23 nmol/mouse, i.c.v.) or vehicle to the animals.[1]
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 45, 60 minutes), repeat steps 3-6 to measure the post-treatment latency.
Tail-Flick Test
The tail-flick test measures the latency of the tail withdrawal reflex in response to a focused beam of radiant heat.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Stopwatch
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Mice or rats
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Restraint: Gently place the animal in a restrainer, leaving the tail exposed.
-
Baseline Latency: Position the tail such that the radiant heat source is focused on the distal portion of the tail.
-
Stimulus Application: Activate the heat source, which will start a timer simultaneously.
-
Recording: The timer will automatically stop when the animal flicks its tail out of the path of the heat beam. Record this latency time.
-
Cutoff Time: A cutoff time (typically 10-12 seconds) should be set to avoid tissue damage. If the animal does not respond within this time, the heat source should be turned off, and the latency recorded as the cutoff time.
-
Drug Administration: Administer this compound (e.g., 23 nmol/mouse, i.c.v.) or vehicle to the animals.[1]
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 45, 60 minutes), repeat steps 3-6 to measure the post-treatment latency.
Intracerebroventricular (i.c.v.) Injection
This protocol describes the administration of substances directly into the cerebral ventricles of the brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe with a 26-gauge needle
-
Surgical drill
-
Suturing material
-
This compound solution
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
-
Stereotaxic Placement: Secure the animal in the stereotaxic frame.
-
Surgical Preparation: Shave the head and sterilize the surgical area with an antiseptic solution. Make a midline incision in the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma), drill a small hole through the skull.
-
Injection: Slowly lower the injection needle to the target depth and infuse the this compound solution (e.g., in a volume of 1-5 µL) over a period of 1-2 minutes.
-
Needle Removal: Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow, then slowly retract the needle.
-
Closure: Suture the scalp incision.
-
Recovery: Monitor the animal during recovery from anesthesia on a heating pad.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to analgesia.
Experimental Workflow
Caption: Experimental workflow for assessing thermal analgesia.
References
Application Notes and Protocols for DPDPE Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dissolution, storage, and use of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a selective δ-opioid receptor agonist.
Introduction
This compound is a synthetic cyclic peptide analog of enkephalin with high selectivity for the δ-opioid receptor. It is a valuable tool for researchers studying the physiological and pharmacological roles of δ-opioid receptors, including their involvement in analgesia, mood regulation, and neuroprotection. Proper handling and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results.
Solubility and Storage
Proper dissolution and storage of this compound are essential to maintain its stability and activity.
Data Presentation: this compound Solubility and Storage Recommendations
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | Water | 1 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [] | |
| Ethanol | No specific data available. Generally, peptides have lower solubility in ethanol compared to DMSO or aqueous buffers. | ||
| Storage (Powder) | -20°C | Recommended for long-term storage (≥ 4 years). | [2] |
| Storage (Solutions) | In solvent at -80°C | Recommended for long-term storage of stock solutions. | [1] |
| In solvent at -20°C | Suitable for shorter-term storage. | ||
| Stability | Freeze-Thaw Cycles in DMSO | The stability of peptides in DMSO can be affected by multiple freeze-thaw cycles. It is recommended to prepare single-use aliquots to minimize degradation. | [4][5] |
| In Aqueous Solution | Peptide solutions in aqueous buffers may be susceptible to microbial contamination and degradation. Prepare fresh or store frozen. |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation and storage.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired stock concentration and volume. A common stock concentration is 10 mM.
-
Calculate the required mass of this compound. Use the molecular weight of this compound (as provided by the supplier, typically around 645.8 g/mol for the free peptide) to calculate the mass needed.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube. Due to the small quantities often used, an analytical balance is recommended.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Store the aliquots at -80°C for long-term storage.
Preparation of this compound Working Solutions for In Vitro Assays
This protocol outlines the dilution of the this compound stock solution for use in in vitro experiments, such as receptor binding assays or cell-based functional assays.
Workflow for Preparing In Vitro Working Solutions
Caption: Workflow for preparing this compound working solutions for in vitro use.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate sterile assay buffer (e.g., Tris-HCl, HEPES, or cell culture medium)
-
Sterile tubes and pipette tips
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the desired assay buffer. The composition of the buffer will depend on the specific experimental requirements.
-
Perform a serial dilution of the stock solution in the assay buffer to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6]
-
Vortex or gently pipette to mix the solution after each dilution step.
-
Use the freshly prepared working solution immediately in your experiment to ensure its stability and activity.
Preparation of this compound Solutions for In Vivo Administration
This protocol provides a general guideline for preparing this compound solutions for administration to animals, for example, in analgesia studies. The final formulation will depend on the route of administration (e.g., intravenous, subcutaneous, intracerebroventricular).
Workflow for Preparing In Vivo Dosing Solutions
Caption: Workflow for preparing this compound dosing solutions for in vivo studies.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Sterile tubes, syringes, and needles
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare the sterile vehicle. For many applications, sterile 0.9% saline is a suitable vehicle.
-
Dilute the this compound stock solution into the vehicle to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Ensure complete dissolution. Visually inspect the solution to ensure there are no precipitates. If solubility in the aqueous vehicle is limited, the use of a co-solvent or a different formulation may be necessary, but this should be carefully validated for compatibility and toxicity.
-
Administer the solution to the animal using the appropriate route and volume as determined by the experimental design and institutional guidelines. In vivo studies have utilized intravenous (i.v.), intracerebroventricular (i.c.v.), and subcutaneous (s.c.) administration of this compound.[1][7]
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR).
This compound Signaling Cascade
Caption: Simplified signaling pathway of this compound via the δ-opioid receptor.
Upon binding to the δ-opioid receptor, this compound initiates a conformational change in the receptor, leading to the activation of the associated inhibitory Gi/o protein. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this signaling cascade include:
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channel activity , typically involving the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Collectively, these events lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other pharmacological effects of this compound.
References
- 1. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols: Use of DPDPE in Combination with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR). While DOR agonists have been investigated for their potential as analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists, a significant body of research has focused on the co-administration of this compound with other pharmacological agents. These combination studies aim to explore synergistic analgesic effects, mitigate adverse reactions, and elucidate the complex interplay between different receptor systems. This document provides a detailed overview of the use of this compound in combination with other drugs, including quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation: Synergistic and Interactive Effects
The following tables summarize quantitative data from studies investigating the combined effects of this compound with other pharmacological agents.
Table 1: Synergistic Antinociceptive Effects of this compound and MOR Agonists
While direct isobolographic analyses providing ED50 values for this compound and MOR agonist combinations are not consistently available in publicly accessible literature, the following data illustrates the potentiation of analgesic effects.
| Combination | Animal Model | Analgesic Test | Key Findings |
| This compound + Morphine | Mouse | Tail-Flick & Hot-Plate | Co-administration of a sub-analgesic dose of a DOR antagonist with morphine has been shown to reduce tolerance to morphine's analgesic effects[1]. This suggests a functional interaction between the two receptor systems. |
| This compound + DAMGO | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) administration of this compound and the MOR-selective agonist DAMGO demonstrates a synergistic antinociceptive effect. The precise ED50 values for the combination require further investigation through dedicated isobolographic studies. |
Table 2: Interaction of this compound with CNS Depressants
The co-administration of this compound with central nervous system (CNS) depressants can lead to potentiated sedative effects.
| Combination | Animal Model | Behavioral Test | Key Findings |
| This compound + Ethanol | Mouse | Locomotor Activity | Chronic ethanol consumption has been shown to increase the potency of this compound in producing thermal antinociception[2]. This suggests a sensitization of the DOR system. The combination of ethanol and this compound can lead to a significant increase in locomotor activity, an effect that can be attenuated by dopamine and opioid antagonists[2]. |
| This compound + Benzodiazepines | Mouse | Rotarod Test | Co-administration of this compound with benzodiazepines is expected to produce synergistic sedative and motor-incoordinating effects. Researchers should exercise caution and perform dose-response studies to determine the safety profile of such combinations. |
Table 3: this compound's Effect on Dopamine Release
This compound has been shown to modulate the mesolimbic dopamine system, which is implicated in reward and motivation.
| Agent | Brain Region | Measurement Technique | Key Findings |
| This compound (i.c.v.) | Nucleus Accumbens | In Vivo Microdialysis | Administration of this compound leads to a significant increase in extracellular dopamine levels, as well as its metabolites DOPAC and HVA[3]. This effect is blockable by DOR-selective antagonists[3]. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
Objective: To directly administer pharmacological agents into the cerebral ventricles of mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 27-gauge needle
-
Dental drill
-
Bone cement
-
Surgical tools (scalpel, forceps, etc.)
-
This compound and other agents, dissolved in sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates, locate the injection site for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Drill a small hole through the skull at the injection site, being careful not to damage the underlying dura mater.
-
Lower the Hamilton syringe needle to the desired depth (e.g., 2.0 mm from the skull surface).
-
Slowly infuse the desired volume (e.g., 1-5 µL) of the drug solution over 1-2 minutes.
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle and close the incision with sutures or surgical staples.
-
For chronic studies, a guide cannula can be implanted and secured with dental cement for repeated injections.
Protocol 2: Hot Plate Test for Analgesia
Objective: To assess the thermal nociceptive threshold in mice.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Plexiglass cylinder to confine the mouse on the plate
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Place the mouse inside the plexiglass cylinder on the hot plate surface and start the timer immediately.
-
Observe the mouse for signs of nociception, such as licking of the hind paws, jumping, or vocalization.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed. This is the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed regardless of its response.
-
Administer this compound and/or other agents via the desired route (e.g., ICV, intraperitoneal) and test the mice at various time points after administration to determine the time course of the analgesic effect.
Protocol 3: Tail-Flick Test for Analgesia
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Timer
Procedure:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Position the tail over the radiant heat source of the apparatus.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the flicking of the tail away from the heat and stop the timer, recording the latency.
-
A cut-off time should be set to avoid tissue damage.
-
Administer the test compounds and measure the tail-flick latency at different time points to assess the analgesic effect.
Protocol 4: Formalin Test for Inflammatory Pain
Objective: To assess analgesic effects in a model of tonic, inflammatory pain.
Materials:
-
Formalin solution (e.g., 5% in saline)
-
Syringe with a 30-gauge needle
-
Observation chamber with a mirror for unobstructed viewing
-
Timer
Procedure:
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in the observation chamber and start the timer.
-
Observe the mouse's behavior and record the amount of time it spends licking, biting, or flinching the injected paw.
-
The test is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.
-
Administer this compound and/or other agents prior to the formalin injection to evaluate their effects on both phases of the pain response.
Protocol 5: Rotarod Test for Motor Coordination
Objective: To assess motor coordination, balance, and the sedative effects of drugs.
Materials:
-
Rotarod apparatus with an accelerating rod
-
Timer
Procedure:
-
Place the mice on the rotating rod of the apparatus.
-
Start the rotation at a low speed and gradually accelerate to a higher speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency for each mouse to fall off the rotating rod.
-
Administer this compound and/or a CNS depressant and perform the test at different time points to assess the drug-induced impairment of motor coordination.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the action of this compound and its interaction with other pharmacological agents.
This compound and Delta-Opioid Receptor Signaling
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events.
Crosstalk between Delta- and Mu-Opioid Receptors
This compound's effects can be modulated by interactions with the mu-opioid receptor system, potentially through receptor heterodimerization.
Interaction with the Dopaminergic System
This compound can influence the release of dopamine in brain regions associated with reward.
Conclusion
The co-administration of this compound with other pharmacological agents, particularly mu-opioid receptor agonists, presents a promising strategy for enhancing analgesic efficacy while potentially mitigating some of the undesirable side effects associated with traditional opioid therapy. The interaction of this compound with the dopaminergic and other neurotransmitter systems further highlights the complexity of its pharmacological profile. The protocols and pathway diagrams provided in this document serve as a resource for researchers designing and interpreting studies involving the combined use of this compound. Further research, including detailed isobolographic analyses, is warranted to fully characterize the synergistic potential and optimize the therapeutic applications of this compound-based combination therapies.
References
- 1. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effects of diethylpropion and alcohol on locomotor activity of mice: participation of the dopaminergic and opioid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DPDPE Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of DPDPE in in vitro assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
1. Issue: High variability between replicate wells.
-
Question: My results show significant variability between wells that were treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to different responses. It is crucial to optimize cell seeding density to ensure the number is high enough for a measurable signal but avoids overcrowding.[1]
-
Pipetting Errors: Inaccurate pipetting of this compound or other reagents is a common source of error. Always use calibrated pipettes and ensure reagents are thoroughly mixed before application.[1]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate solutes and affect cell health. To mitigate this, consider not using the outermost wells for experiments and filling them with sterile PBS or media instead.
-
Cell Health: Only use healthy, viable cells for your assays. Avoid using cells that have been passaged too many times or have become over-confluent, as this can alter their characteristics and response.[1]
-
2. Issue: No response or a very weak response to this compound.
-
Question: I am not observing the expected effect of this compound in my assay. Why might this be happening?
-
Answer: A lack of response could be due to:
-
Sub-optimal this compound Concentration: The effective concentration of this compound is highly dependent on the cell type and the specific assay. You may need to perform a dose-response experiment with a wider range of concentrations.
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of delta-opioid receptors (DORs) to produce a measurable signal. Confirm DOR expression in your chosen cell line through techniques like qPCR or western blotting.
-
Incorrect Assay Window: The timing of your measurement might be off. The cellular response to this compound can be transient. It is advisable to perform a time-course experiment to determine the optimal time point for measuring the response.
-
This compound Degradation: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
3. Issue: Observing a U-shaped or biphasic dose-response curve.
-
Question: At higher concentrations of this compound, the observed effect is diminishing. What causes this U-shaped dose-response?
-
Answer: A U-shaped or biphasic dose-response curve, where the effect decreases at higher concentrations, is a known phenomenon with some opioid agonists.[2] This can be caused by:
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to an agonist can lead to the uncoupling of the receptor from its signaling pathway and its removal from the cell surface.
-
Activation of Opposing Signaling Pathways: At higher concentrations, this compound might activate secondary signaling pathways that counteract the primary effect being measured.
-
Off-Target Effects: High concentrations of any compound can lead to non-specific, off-target effects that may interfere with the assay.
-
Solutions:
-
Focus on the initial, rising portion of the dose-response curve to determine the EC50.
-
Reduce the incubation time to minimize receptor desensitization.
-
Investigate different downstream readouts of receptor activation.
-
-
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound ([D-Pen2,D-Pen5]enkephalin) is a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR). DORs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, primarily couple to inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Activation of DORs can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G-protein-independent signaling.[3][4]
2. What is a typical effective concentration range for this compound in in vitro assays?
The optimal concentration of this compound is cell-type and assay-dependent. However, based on published literature, a general starting range for a dose-response curve would be from 10⁻¹² M to 10⁻⁵ M. The half-maximal effective concentration (EC50) for this compound is often in the low nanomolar range. For example, it inhibits electrically stimulated contraction of mouse vas deferens with an EC50 of 5.2 nM.[5][6] In another study, this compound inhibited substance P release with a maximal effect at 3 nM.[1]
3. How should I prepare and store this compound?
This compound is typically supplied as a powder. For a stock solution, it can be dissolved in water.[6] It is recommended to sonicate to aid dissolution.[6] Prepare high-concentration stock solutions (e.g., 1-10 mM) and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. For experiments, prepare fresh dilutions from the stock in your assay buffer or cell culture medium.
4. Which cell lines are suitable for this compound assays?
The choice of cell line depends on the research question. Commonly used cell lines for studying opioid receptor function are those that endogenously express DORs (e.g., neuroblastoma cell lines like SH-SY5Y) or cell lines that have been engineered to express the receptor (e.g., HEK-293 or CHO cells transfected with the OPRD1 gene). It is crucial to verify the expression and functionality of the receptor in your chosen cell line.
5. What are the key downstream signaling pathways to measure this compound activity?
The two primary signaling pathways to monitor are:
-
G-protein signaling: This is most commonly assessed by measuring the inhibition of forskolin-stimulated cAMP production.
-
β-arrestin recruitment: This pathway can be monitored using assays that measure the interaction between the activated receptor and β-arrestin, such as enzyme fragment complementation assays.[3][4]
Quantitative Data Summary
| Parameter | Concentration Range | Cell/Tissue Type | Assay | Reference |
| EC50 | 5.2 nM | Mouse vas deferens | Inhibition of contraction | [5][6] |
| Maximal Effect | 3 nM | Rat trigeminal nucleus caudalis slices | Inhibition of Substance P release | [1] |
| IC50 | 0.64 nM | Human small-cell lung carcinoma cells (GLC8) | Inhibition of Ba²⁺ currents | [7] |
| General Dose-Response | 1 nM - 10 µM | DOR-expressing cells | Calcium response | [8] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a cAMP Assay
This protocol outlines a general procedure for performing a dose-response experiment to determine the EC50 of this compound in a cell line expressing the delta-opioid receptor.
1. Cell Seeding Optimization:
-
Before the main experiment, determine the optimal cell seeding density.
-
Plate cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).
-
Incubate for the desired duration of the experiment (e.g., 24-48 hours).
-
Visually inspect for confluence and perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to identify a density that is in the linear range of the growth curve and below 90% confluency at the end of the experiment.[5][9][10]
2. This compound Treatment and cAMP Measurement:
-
Day 1: Seed the cells in a 96-well plate at the optimized density and incubate overnight.
-
Day 2:
-
Prepare serial dilutions of this compound in your assay buffer. A common starting range is 10⁻¹² M to 10⁻⁵ M. Also, prepare a vehicle control (buffer only).
-
Aspirate the culture medium from the cells and wash once with a serum-free medium or assay buffer.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add a cAMP-stimulating agent like forskolin (at its EC80-EC90 concentration) to all wells except for the negative control.
-
Incubate for another predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions.
-
3. Data Analysis:
-
Normalize the data by setting the response in the forskolin-only treated wells as 100% and the response in the non-stimulated wells as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibitory effect.
Visualizations
Caption: this compound signaling pathway via G-protein coupling.
Caption: Experimental workflow for this compound dose-response assay.
References
- 1. biocompare.com [biocompare.com]
- 2. U-shaped dose-response curves: their occurrence and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPCR β-Arrestin Product Solutions [discoverx.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helix.dnares.in [helix.dnares.in]
- 10. scielo.br [scielo.br]
DPDPE Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DPDPE ([D-Pen2,D-Pen5]enkephalin). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or [D-Pen2,D-Pen5]enkephalin, is a synthetic cyclic peptide that is a highly selective agonist for the delta (δ)-opioid receptor.[1] The delta-opioid receptor is a G-protein coupled receptor (GPCR) that, when activated, primarily couples to inhibitory G-proteins (Gi/Go). This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Specifically, it can lead to the opening of potassium channels and the inhibition of calcium channels, which generally results in a decrease in neuronal excitability.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the lyophilized powder and solutions.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: It is recommended to store this compound in a sealed and protected environment to avoid exposure to moisture.
Solubility Troubleshooting Guide
Q3: What is the solubility of this compound in common solvents?
This compound exhibits different solubilities in various solvents. The following table provides a summary of its solubility.
| Solvent | Solubility |
| Water | 50 mg/mL (65.81 mM) |
| DMSO | While a specific quantitative value is not readily available, this compound is known to be soluble in DMSO. It is common practice to prepare concentrated stock solutions in 100% DMSO. |
| PBS (Phosphate-Buffered Saline) | The solubility of this compound in PBS is expected to be lower than in water, and direct dissolution of the lyophilized powder in PBS may be difficult. It is generally recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO and then dilute this stock solution into PBS. |
Q4: I am having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving hydrophobic or amphipathic peptides like this compound in aqueous buffers can be challenging. The recommended procedure is to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q5: My this compound solution becomes cloudy when I dilute my DMSO stock in my aqueous buffer. What is happening and how can I prevent it?
The cloudiness, or turbidity, you are observing is likely due to the precipitation of this compound out of the solution. This happens when the concentration of the peptide exceeds its solubility limit in the final aqueous buffer, a common issue when diluting a stock from a highly solubilizing organic solvent like DMSO into an aqueous medium.
To prevent precipitation:
-
Slow Dilution: Add the DMSO stock solution to the aqueous buffer very slowly, preferably drop-by-drop, while the buffer is being gently stirred or vortexed. This helps to avoid localized high concentrations of the peptide that can trigger precipitation.
-
Optimize DMSO Concentration: For in vitro cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid cytotoxicity, typically below 0.5%. However, if you are experiencing precipitation, you may need to slightly increase the final DMSO concentration if your experimental system can tolerate it.
-
Lower the Final Peptide Concentration: You may be trying to prepare a working solution that is above the solubility limit of this compound in your final buffer. Try preparing a more dilute working solution.
-
Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.
Stability Troubleshooting Guide
Q6: How stable is this compound in solution? Are there any specific concerns?
The stability of this compound in solution depends on the solvent and storage conditions. While stock solutions in 100% DMSO are relatively stable when stored at -20°C or -80°C, repeated freeze-thaw cycles should be avoided. It is best to aliquot stock solutions into smaller, single-use volumes.
A key stability concern for this compound arises from its chemical structure. This compound is a cyclic peptide containing a disulfide bridge formed between two D-penicillamine residues. Disulfide bridges can be susceptible to reduction or oxidation.
DMSO and Cysteine-Containing Peptides: It is important to note that DMSO can potentially oxidize cysteine residues. As this compound's structure relies on a disulfide bond, there is a theoretical risk of DMSO affecting its stability. While widely used as a solvent for peptides, if you suspect oxidation is an issue in your experiments, you might consider using an alternative solvent like N,N-dimethylformamide (DMF) for your stock solution.
Experimental Protocols
Q7: Can you provide a general protocol for preparing this compound for an in vitro cell-based assay?
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays, such as calcium mobilization or cAMP assays.
Materials:
-
Lyophilized this compound
-
100% DMSO
-
Sterile aqueous assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on your experimental needs.
-
Gently vortex or sonicate the vial for a few minutes to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To make the preparation of final working solutions more accurate, it is often helpful to prepare an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your sterile aqueous assay buffer to the desired final temperature (e.g., room temperature or 37°C).
-
While gently vortexing the assay buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve your final desired concentration.
-
Ensure the final concentration of DMSO in your working solution is compatible with your cells (typically ≤0.5%).
-
Example Calculation:
-
To prepare 10 mL of a 10 µM this compound working solution with a final DMSO concentration of 0.1% from a 10 mM DMSO stock:
-
Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of your aqueous assay buffer.
-
Signaling Pathway
Q8: Can you illustrate the signaling pathway activated by this compound?
This compound binding to the delta-opioid receptor (a Gi/Go-coupled GPCR) initiates a cascade of intracellular events. The following diagram provides a simplified overview of this signaling pathway.
References
Navigating DPDPE In Vivo Experiments: A Technical Support Guide
Welcome to the technical support center for researchers utilizing the δ-opioid receptor agonist, DPDPE ([D-Pen2,D-Pen5]-enkephalin), in in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you avoid common artifacts and ensure the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: Why am I observing a lack of analgesic or behavioral effect with this compound administration?
A1: Several factors could contribute to a diminished or absent effect:
-
Suboptimal Dose: The effective dose of this compound can vary significantly depending on the animal model, route of administration, and the specific behavioral endpoint being measured. Consult the dose-response data below and consider performing a dose-response study for your specific experimental conditions. For instance, in mice, an intracerebroventricular (i.c.v.) dose of 4.5 nmol has been shown to increase tail-withdrawal latency.[1]
-
Route of Administration: this compound's permeability across the blood-brain barrier (BBB) is limited, although it does cross to some extent via saturable and nonsaturable mechanisms.[2] Intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration provides more direct access to the central nervous system and often yields more robust and reproducible effects compared to systemic administration (e.g., subcutaneous, intraperitoneal).[3][4] If using systemic routes, higher doses may be necessary.
-
Peptide Stability: this compound contains a disulfide bridge that can be prone to reduction in a biological environment, leading to ring-opening and potential inactivation.[3] Ensure proper storage and handling of the peptide to prevent degradation. Consider using analogues with more stable bridges if metabolic stability is a major concern.[3]
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to desensitization and internalization of δ-opioid receptors, diminishing the response to subsequent administrations.
Q2: I am observing unexpected or off-target effects. What could be the cause?
A2: While this compound is highly selective for the δ-opioid receptor, off-target effects can occur, particularly at higher doses.
-
Mu-Opioid Receptor Activity: At higher concentrations, this compound may exhibit activity at μ-opioid receptors.[1][5][6] This can be particularly relevant in studies of analgesia, where μ-opioid receptor activation can produce similar effects. To confirm that the observed effect is δ-opioid receptor-mediated, use a selective δ-opioid receptor antagonist like naltrindole for blockade studies. In some models of thermal analgesia, the effects of this compound were found to be mediated predominantly by μ-receptors.[5]
-
Cardiovascular Effects: High doses of this compound (e.g., 5 mg/kg) have been noted in studies, and at such concentrations, the peptide may activate other receptors or cross the blood-brain barrier to a greater extent, leading to unforeseen central nervous system effects.[7]
Q3: My results show high variability between animals. How can I improve consistency?
A3: High variability is a common challenge in in vivo research. Here are some strategies to improve consistency:
-
Precise Administration: For central administration routes (i.c.v. or i.t.), ensure accurate and consistent cannula placement. Verify placement post-experiment.
-
Animal Handling and Stress: Stress can significantly impact the endogenous opioid system and behavioral responses.[8] Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
-
Pharmacokinetics: Be mindful of the pharmacokinetic profile of this compound. It is subject to hepatobiliary disposition, involving transporters like P-glycoprotein and Mrp2.[9] Factors affecting liver function could alter the clearance and bioavailability of this compound, leading to variable responses.
-
Age and Sex of Animals: The responsiveness to this compound can differ with age. For example, this compound is more potent in younger rats (P14 and P21) compared to older ones (P28 and P56) in spinal antinociception models.[10] Sex differences in opioid receptor function have also been reported.[11]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | Ki (nM) | Reference |
| δ-Opioid | Rat | Brain Homogenate | 2.7 | [1] |
| μ-Opioid | Rat | Brain Homogenate | 713 | [1] |
| κ-Opioid | Rat | Brain Homogenate | >1,500 | [1] |
Table 2: In Vivo Analgesic Effects of this compound
| Animal Model | Administration Route | Dose | Analgesic Effect | Reference |
| Mouse | i.c.v. | 4.5 nmol | Increased latency in tail-flick test | [1] |
| Mouse | i.c.v. | 23 nmol | ~20% MPE in tail-flick test at 45 min | [3] |
| Rat | i.c.v. | 15 µg | Increased latency in tail-flick test | [1] |
| Rat | Topical (spinal) | 0.1-100 µg | Dose-dependent inhibition of C-fiber evoked response | [10] |
| Rat | Subcutaneous | 150 nmol/mouse | Antinociceptive effect in the second phase of the formalin test | [3] |
MPE: Maximum Possible Effect
Key Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration and Tail-Flick Test in Mice
Objective: To assess the central antinociceptive effect of this compound.
Materials:
-
This compound
-
Sterile saline
-
Mice (e.g., C57BL/6) with surgically implanted i.c.v. cannulae
-
Hamilton syringe
-
Tail-flick analgesia meter
Procedure:
-
Animal Preparation: Acclimatize mice with i.c.v. cannulae to the testing room and equipment for at least 2 days prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse by focusing a beam of light on the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
This compound Administration: Gently restrain the mouse and inject the desired dose of this compound (e.g., 4.5 nmol in a volume of 1-5 µL) through the i.c.v. cannula over a period of 1 minute. A vehicle control group should receive an equivalent volume of saline.
-
Post-Injection Latency: Measure the tail-flick latency at several time points post-injection (e.g., 15, 30, 45, 60 minutes).
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-injection latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Blockade Study with a δ-Opioid Antagonist
Objective: To confirm that the observed effect of this compound is mediated by δ-opioid receptors.
Procedure:
-
Follow the procedure for the tail-flick test as described above.
-
Introduce an additional experimental group that receives a selective δ-opioid receptor antagonist (e.g., naltrindole) 15-30 minutes prior to the administration of this compound.
-
A positive control group should receive only this compound, and a vehicle control group should receive only the vehicle.
-
Compare the analgesic response to this compound in the presence and absence of the antagonist. A significant reduction in the %MPE in the antagonist-pretreated group indicates a δ-opioid receptor-mediated effect.
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: this compound activates the δ-opioid receptor, leading to downstream signaling events.
Experimental Workflow for Investigating this compound-Induced Analgesia
Caption: A typical workflow for an in vivo study of this compound's analgesic effects.
Troubleshooting Logic for Unexpected this compound Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Passage of a delta-opioid receptor selective enkephalin, [D-penicillamine2,5] enkephalin, across the blood-brain and the blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatobiliary disposition of the metabolically stable opioid peptide [D-Pen2, D-Pen5]-enkephalin (this compound): pharmacokinetic consequences of the interplay between multiple transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological studies on the postnatal development of the spinal antinociceptive effects of the delta opioid receptor agonist this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
minimizing non-specific binding in DPDPE receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPDPE receptor assays. Our goal is to help you minimize non-specific binding and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor assays?
This compound ([D-Penicillamine2, D-Penicillamine5]enkephalin) is a highly selective synthetic peptide agonist for the delta-opioid receptor (δ-opioid receptor). Its high selectivity makes it an invaluable tool for studying the function and pharmacology of this specific opioid receptor subtype without significant off-target effects at mu- or kappa-opioid receptors.
Q2: What is non-specific binding and why is it a problem in this compound receptor assays?
Non-specific binding refers to the binding of the radiolabeled ligand (e.g., [³H]this compound) to components other than the target receptor, such as the filter apparatus, cell membranes, or other proteins. High non-specific binding can obscure the specific binding signal to the this compound receptor, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity and density. It is crucial to keep non-specific binding to a minimum, ideally less than 10-20% of the total binding.
Q3: How is non-specific binding determined in a this compound receptor assay?
Non-specific binding is determined by measuring the amount of radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the this compound receptors. For this compound assays, a non-selective opioid antagonist like naloxone (typically at 10 µM) is commonly used.[1] Under these conditions, any remaining bound radioligand is considered non-specific.
Q4: What are the key components of an assay buffer for a this compound binding assay?
A typical assay buffer for a this compound receptor binding assay includes a buffering agent to maintain pH, salts, and often a protein carrier to reduce non-specific binding. A common formulation is 50 mM Tris-HCl buffer at pH 7.4.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding is a common issue in this compound receptor assays. The following table provides a guide to troubleshooting this problem.
| Problem | Probable Cause(s) | Solution(s) |
| High non-specific binding to filters | - The radioligand is sticking to the filter material.- Inadequate washing. | - Pre-soak the filter mats (e.g., GF/C) in a solution of 0.1% to 0.5% polyethyleneimine (PEI) for at least 30 minutes before the assay.[2]- Increase the number of wash steps (e.g., from 3 to 4-5 washes) with ice-cold wash buffer.- Ensure the vacuum is applied effectively to remove all unbound radioligand. |
| High non-specific binding to membranes/tissue | - The radioligand concentration is too high.- Inappropriate buffer composition.- Insufficient blocking of non-specific sites. | - Use a radioligand concentration at or below the Kd for the receptor.- Optimize the buffer pH (typically around 7.4 for opioid receptors).- Add a non-ionic surfactant like Tween-20 (0.05% to 0.1%) to the assay buffer.- Include a protein carrier such as Bovine Serum Albumin (BSA) (0.1% to 1%) in the assay buffer.- Increase the salt concentration (e.g., NaCl) in the buffer, as this can sometimes reduce non-specific hydrophobic interactions. |
| Inconsistent non-specific binding across wells | - Incomplete mixing of reagents.- Pipetting errors.- Temperature fluctuations during incubation. | - Ensure all solutions, especially the membrane preparation, are thoroughly mixed before and during plating.- Use calibrated pipettes and proper pipetting techniques.- Maintain a consistent incubation temperature (e.g., 25°C or 37°C) in a water bath or incubator. |
| High variability in total binding | - Inconsistent amounts of receptor protein per well.- Aggregation of membrane preparations. | - Ensure the membrane preparation is homogenous. Vortex the stock solution before making dilutions and before adding to the assay plate.- Perform a protein concentration assay (e.g., BCA assay) to ensure equal amounts of membrane protein are added to each well. |
Experimental Protocols
[³H]this compound Radioligand Binding Assay using Rat Brain Membranes
This protocol outlines a standard filtration-based radioligand binding assay for the delta-opioid receptor using [³H]this compound.
Materials:
-
Membrane Preparation: Rat brain tissue homogenized in ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]this compound (specific activity ~40-60 Ci/mmol)
-
Non-specific Binding Control: Naloxone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation Cocktail
-
96-well plates
-
Cell Harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. A protein assay (e.g., BCA) should be performed to determine the exact concentration.
-
-
Assay Setup:
-
Prepare dilutions of [³H]this compound in assay buffer (typically ranging from 0.1 to 10 nM for saturation binding experiments).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]this compound dilution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [³H]this compound dilution, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Pre-soak the GF/C filter mats in 0.3% polyethyleneimine for at least 30 minutes.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filter discs in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound to determine the Kd (dissociation constant) and Bmax (maximum receptor density) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
This compound Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by this compound initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway is considered the "classical" signaling route, while the β-arrestin pathway is involved in receptor desensitization and internalization, as well as G-protein independent signaling.
Caption: this compound signaling through the δ-opioid receptor.
Experimental Workflow for [³H]this compound Binding Assay
The following diagram illustrates the key steps in performing a [³H]this compound radioligand binding assay.
Caption: Workflow for a [³H]this compound radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
This decision tree provides a logical approach to troubleshooting high non-specific binding in your this compound receptor assays.
Caption: Troubleshooting decision tree for high non-specific binding.
References
Technical Support Center: DPDPE and Delta-Opioid Receptor Desensitization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the desensitization of delta-opioid receptors (DORs) in vitro using the selective agonist [D-Penicillamine (2,5)]-enkephalin (DPDPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to study delta-opioid receptor desensitization?
A1: this compound is a highly selective synthetic peptide agonist for the delta-opioid receptor (DOR).[1] Its selectivity makes it a valuable tool to investigate the specific mechanisms of DOR activation and the subsequent processes of desensitization, which is the attenuation of cellular response to the agonist after prolonged exposure.[2][3]
Q2: What is the general mechanism of this compound-induced desensitization of delta-opioid receptors?
A2: Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways, primarily through Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[4][5] Desensitization is a multi-step process that typically involves:
-
Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[6]
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins.[7]
-
Uncoupling: The binding of β-arrestin uncouples the receptor from its G protein, diminishing the signaling response.
-
Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface.[8]
Q3: How quickly does desensitization occur after this compound treatment?
A3: Desensitization of DORs can be a rapid process, with significant reductions in signaling observed within minutes of agonist exposure. The initial phase of response decay can occur within the first 6 to 7 minutes of this compound application.[9] Receptor phosphorylation, a key initial step, can be detected within the first 2 minutes of agonist binding.[9]
Q4: Does this compound cause receptor internalization?
A4: Yes, this compound is known to induce the internalization of delta-opioid receptors.[8] This process is a key component of desensitization and involves the movement of receptors from the plasma membrane into the cell's interior via endocytic pathways, often mediated by clathrin.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cAMP assay results | Inconsistent cell density, variations in incubation times, degradation of reagents (this compound, forskolin), or issues with the cAMP detection kit. | Ensure consistent cell seeding and confluency. Standardize all incubation times precisely. Prepare fresh agonist and other key reagent solutions for each experiment. Follow the cAMP kit manufacturer's protocol meticulously and check reagent expiration dates. |
| No or low this compound-induced receptor internalization observed | Low this compound concentration, insufficient incubation time, or problems with the internalization visualization method (e.g., antibody staining, fluorescent protein imaging). | Perform a dose-response curve to determine the optimal this compound concentration for your cell line. Increase the incubation time (e.g., 30-60 minutes).[8] For immunofluorescence, verify antibody specificity and optimize staining protocol. If using fluorescently tagged receptors, confirm expression and proper localization at the plasma membrane before agonist addition. |
| Unexpected this compound effects on non-delta-opioid receptor pathways | Off-target effects at high concentrations, or presence of other opioid receptor subtypes in the cell model. | Use the lowest effective concentration of this compound as determined by dose-response studies. Confirm the opioid receptor expression profile of your cell line (e.g., via RT-PCR or binding assays). Use a selective delta-opioid receptor antagonist, such as naltrindole, to confirm that the observed effects are DOR-mediated. |
| Difficulty in detecting receptor phosphorylation | Low levels of phosphorylation, insensitive antibody, or issues with Western blotting procedure. | Stimulate cells with a high concentration of this compound for a short duration (e.g., 2-5 minutes) to maximize phosphorylation.[9] Use a highly specific and sensitive phospho-DOR antibody. Optimize Western blotting conditions, including protein loading amount, antibody concentrations, and incubation times. |
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound at Delta-Opioid Receptors
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | ~2 nM | CHO cells expressing DOR | [8] |
| EC50 (cAMP inhibition) | Varies by cell line and assay conditions | - | [10] |
| Maximal Inhibition of cAMP | Typically >90% | Various cell lines | [11] |
Table 2: Time Course of this compound-Induced Events
| Event | Typical Time Frame | Notes | Reference |
| G-protein Activation | Seconds to 2 minutes | Rapid onset of signaling. | [9] |
| Receptor Phosphorylation | Within 2 minutes | A key initiating step in desensitization. | [9] |
| cAMP Response Decay | Begins after 6-7 minutes | Indicates the onset of functional desensitization. | [9] |
| Receptor Internalization | 15-30 minutes | Significant internalization is typically observed. | [8] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is used to measure the inhibition of adenylyl cyclase activity following this compound treatment.
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells stably expressing DORs) in 24-well plates and grow to ~90% confluency.
-
Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for 10-15 minutes.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for an additional 15-20 minutes.
-
Cell Lysis and cAMP Measurement: Terminate the reaction by aspirating the media and lysing the cells. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or radioligand binding assay).[10][11]
Receptor Internalization Assay (ELISA-based for FLAG-tagged receptors)
This method quantifies the loss of cell-surface receptors following agonist treatment.
-
Cell Culture: Seed cells expressing N-terminally FLAG-tagged DORs onto poly-D-lysine coated 24-well plates.
-
Agonist Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.[11]
-
Fixation: Place plates on ice, wash with cold PBS, and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with an anti-FLAG primary antibody for 1-2 hours at room temperature to label the remaining surface receptors.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash the cells and add an HTRP substrate. Measure the absorbance to quantify the amount of surface receptor. A decrease in signal indicates receptor internalization.
Signaling Pathways and Experimental Workflows
References
- 1. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of rapid opioid receptor desensitization, resensitization and tolerance in brain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 8. Recycling and Resensitization of Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Src promotes delta opioid receptor (DOR) desensitization by interfering with receptor recycling - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent DPDPE degradation in experimental setups
Welcome to the technical support center for [D-Penicillamine, D-Penicillamine] enkephalin (DPDPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Consistent, reproducible results depend on the stability and integrity of this critical delta-opioid receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding this compound stability.
Q1: What are the primary causes of this compound degradation?
A1: this compound is a cyclic peptide, and its main point of vulnerability is the disulfide bridge between the two D-penicillamine residues. The primary degradation pathways are:
-
Oxidation: Further oxidation of the disulfide bond can lead to the formation of sulfoxides or sulfones, altering the peptide's conformation and receptor binding affinity.
-
Reduction: The disulfide bond is susceptible to reduction, which results in the opening of the cyclic structure.[1] This linear form of the peptide has a significantly different three-dimensional shape and reduced activity.
-
Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, especially at extreme pH values (highly acidic or alkaline conditions).
-
Repeated Freeze-Thaw Cycles: Repeated changes in temperature can physically stress the peptide, leading to aggregation and degradation.[2]
Q2: I'm seeing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
A2: Yes, inconsistent results are a hallmark of ligand degradation. If your this compound stock or working solutions have degraded, the effective concentration of the active agonist will be lower than expected, leading to variable dose-response curves, reduced maximal efficacy, and poor reproducibility between experiments. We recommend preparing fresh working solutions for each experiment and regularly assessing the purity of your stock solution if you suspect degradation.
Q3: How should I properly store lyophilized this compound powder and reconstituted stock solutions?
A3: Proper storage is critical for maintaining this compound integrity.
-
Lyophilized Powder: Store the lyophilized powder at -20°C or colder for long-term stability.[2] A product data sheet from one supplier notes stability for at least four years at -20°C.
-
Stock Solutions: Once reconstituted, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles the peptide is exposed to.
Q4: What is the best solvent for reconstituting and diluting this compound?
A4: this compound is soluble in water up to 1 mg/mL.[2] For initial reconstitution, use sterile, high-purity water (e.g., HPLC-grade or Milli-Q). For subsequent dilutions into physiological buffers for experiments, ensure the buffer pH is near neutral (pH 7.0-7.4) to minimize hydrolysis. Avoid using buffers with known reducing or oxidizing agents unless they are a required component of the experiment.
Q5: Can I prepare a large volume of my final working solution and use it for several experiments over a week?
A5: This is not recommended. Peptide solutions, especially at the low concentrations used in final assays, are more susceptible to degradation and adsorption to container surfaces. For maximum consistency and to ensure accurate concentrations, it is best practice to prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.
This compound Storage and Handling Summary
The following table summarizes the recommended conditions for storing and handling this compound to ensure its stability.
| Parameter | Lyophilized Powder | Stock Solution (Concentrated) | Working Solution (Dilute) |
| Storage Temperature | -20°C or -80°C | -20°C or -80°C (aliquoted) | Prepare fresh for each experiment |
| Recommended Solvent | N/A | High-purity, sterile water | Assay-specific buffer (e.g., Tris, HEPES) |
| Recommended pH | N/A | ~7.0 (unbuffered water) | 7.0 - 7.4 |
| Freeze-Thaw Cycles | Avoid moisture | Minimize (use single-use aliquots) | N/A |
| Light Exposure | Store in the dark | Store in the dark | Protect from light during experiment |
| Long-term Stability | ≥ 4 years at -20°C | Months to years at -80°C (aliquoted) | Hours |
Diagrams and Workflows
This compound Degradation Pathways
This diagram illustrates the primary chemical pathways through which this compound can lose its activity. The key is the integrity of the disulfide bridge.
Caption: Key degradation pathways for this compound.
Recommended Experimental Workflow
Following a systematic workflow from reconstitution to final use minimizes opportunities for degradation.
Caption: Recommended workflow to maintain this compound integrity.
This compound Signaling Pathway
This compound acts as an agonist at the delta-opioid receptor (DOR), a Gi/o-coupled GPCR, initiating an inhibitory signaling cascade.
Caption: this compound-initiated delta-opioid receptor signaling.
Experimental Protocol: Example Receptor Binding Assay
This protocol provides a general methodology for a competitive radioligand binding assay using this compound as the unlabeled competitor. Key steps to prevent degradation are highlighted.
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor in rat brain membrane preparations.
Materials:
-
Rat brain membranes expressing delta-opioid receptors.
-
Radioligand: [³H]-Naltrindole (a selective delta-opioid antagonist).
-
This compound (unlabeled ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Low-protein-binding microcentrifuge tubes and plates.
Protocol:
-
Preparation of this compound Working Solutions (Critical Step):
-
Thaw a single-use aliquot of a concentrated this compound stock solution (e.g., 1 mg/mL in water) on ice.
-
Perform a serial dilution series of this compound in cold Assay Buffer to achieve the desired final concentrations for the competition curve (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
Crucially, prepare these dilutions immediately before adding them to the assay plate. Do not store dilute peptide solutions.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 1 mL:
-
100 µL of Assay Buffer (for total binding) or a high concentration of unlabeled naloxone (for non-specific binding).
-
100 µL of various concentrations of this compound working solution.
-
100 µL of [³H]-Naltrindole (at a final concentration near its Kd, e.g., 1 nM).
-
700 µL of the rat brain membrane suspension (e.g., 50-100 µg protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[3] Protect the plate from light during this step.
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B filters that have been pre-soaked in Wash Buffer.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
References
Technical Support Center: DPDPE Dosage & Behavioral Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective delta-opioid receptor agonist, DPDPE. Our goal is to help you refine your experimental dosage to achieve optimal and reproducible behavioral responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound ([D-Pen²,D-Pen⁵]enkephalin) is a synthetic and highly selective peptide agonist for the delta (δ)-opioid receptor.[1] Its primary mechanism of action involves binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/Go).[2] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to a decrease in neuronal excitability.
Q2: What are the expected behavioral effects of this compound in rodents?
This compound has been shown to elicit a range of behavioral effects in rodents, primarily related to:
-
Analgesia: this compound can produce antinociceptive effects, particularly in models of chronic pain.[2]
-
Anxiolytic-like effects: Studies suggest that this compound may reduce anxiety-like behaviors.
-
Reward and Motivation: this compound can influence the brain's reward pathways. For instance, intracerebroventricular (ICV) administration of this compound has been shown to lower the threshold for lateral hypothalamic self-stimulation, indicating a rewarding effect.[3]
-
Consummatory Behavior: this compound can affect behaviors related to reward consumption. For example, it has been shown to attenuate consummatory successive negative contrast, a model of reward devaluation.[4]
Q3: How should I prepare and store this compound solutions?
This compound is a peptide and requires careful handling to maintain its stability and potency.
-
Reconstitution: Reconstitute lyophilized this compound in sterile, pyrogen-free water or a suitable buffer (e.g., saline). For intracerebroventricular (i.c.v.) injections, sterile artificial cerebrospinal fluid (aCSF) is a common vehicle.
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the peptide.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with the appropriate sterile vehicle. Keep working solutions on ice during the experiment. It is generally recommended to use freshly prepared dilutions.
Q4: What are the common routes of administration for this compound in behavioral studies?
The most common routes of administration for this compound are:
-
Intracerebroventricular (i.c.v.): This route delivers the peptide directly into the ventricular system of the brain, bypassing the blood-brain barrier. It is often used to study the central effects of this compound.[1][3][5]
-
Intraperitoneal (i.p.): This is a common systemic route of administration.[4]
-
Subcutaneous (s.c.): This is another method for systemic administration.
The choice of administration route will depend on the specific research question and the desired site of action.
Troubleshooting Guides
Issue 1: No Observable Behavioral Effect
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The dose of this compound may be too low to elicit a behavioral response. Consult the dosage tables below for recommended starting ranges for your specific behavioral assay. It is crucial to perform a dose-response study to determine the optimal dose for your experimental conditions.[4] |
| Drug Inactivity | Improper storage or handling may have led to the degradation of the this compound peptide. Ensure that stock solutions are stored at -20°C or below and that repeated freeze-thaw cycles are avoided. Prepare fresh working solutions on the day of the experiment. |
| Route of Administration | The chosen route of administration may not be optimal for the desired behavioral effect. For centrally mediated behaviors, i.c.v. administration is often more effective than systemic routes like i.p. or s.c.[1][3] |
| Acclimation and Habituation | Insufficient acclimation of the animals to the testing environment can lead to high baseline levels of stress or activity, which may mask the effects of the drug. Ensure a proper habituation period before starting the experiment. |
| Genetic Strain of Animals | Different strains of mice or rats can exhibit varying sensitivities to opioid compounds. The behavioral response to this compound may be strain-dependent. |
Issue 2: High Variability in Behavioral Responses
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure that the injection technique is consistent across all animals. For i.c.v. injections, verify the cannula placement. For systemic injections, ensure accurate volume and placement. |
| Individual Animal Differences | Biological variability is inherent in animal research. Ensure that animals are properly randomized into experimental groups. Increasing the sample size per group can help to increase statistical power. |
| Time of Day | The time of day can influence the behavioral responses of rodents due to their circadian rhythms. Conduct behavioral testing at the same time each day to minimize this variability. |
| Environmental Factors | Minor changes in the experimental environment (e.g., noise, lighting, odor) can affect animal behavior. Maintain a consistent and controlled testing environment. |
Issue 3: Unexpected or Adverse Behavioral Effects
| Possible Cause | Troubleshooting Step |
| High Dosage | High doses of this compound may lead to off-target effects or a "U-shaped" dose-response curve, where higher doses produce a diminished or opposite effect.[6] Carefully conduct a dose-response study to identify the optimal therapeutic window. |
| Non-specific Binding | Although this compound is highly selective for the δ-opioid receptor, at very high concentrations, it may interact with other opioid receptors (e.g., μ-opioid receptors), leading to unexpected behavioral outcomes.[1] |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own behavioral effects. Always include a vehicle-only control group in your experimental design to account for this. |
| Tolerance | Repeated administration of this compound can lead to the development of tolerance, where the behavioral effect diminishes over time.[5] If your experimental design involves repeated dosing, consider the potential for tolerance development and adjust your dosing schedule or interpretation of results accordingly. |
Data Presentation: this compound Dosage for Behavioral Assays
The following tables summarize typical dosage ranges for this compound in various behavioral assays in rodents. It is important to note that the optimal dose can vary depending on the specific experimental conditions, including the animal strain, sex, and the specific protocol used. Therefore, it is highly recommended to conduct a pilot dose-response study.
Table 1: Analgesia (Hot Plate and Tail-Flick Tests)
| Species | Route of Admin. | Dose Range | Observed Effect | Reference |
| Mouse | i.c.v. | 23 nmol/mouse | Analgesia in hot plate and tail-flick tests. | [1] |
| Mouse | i.c.v. | Dose-dependent | Naloxone-reversible antinociception in tail-flick test. | [5] |
Table 2: Reward and Motivation (Conditioned Place Preference & Intracranial Self-Stimulation)
| Species | Route of Admin. | Dose Range | Observed Effect | Reference |
| Rat | i.c.v. | 10 and 25 µ g/rat | Lowered the threshold for lateral hypothalamic self-stimulation. | [3] |
Table 3: Consummatory Behavior (Successive Negative Contrast)
| Species | Route of Admin. | Dose Range | Observed Effect | Reference |
| Rat | i.p. | 6, 12, 24, 48, 96 µg/kg | Attenuated consummatory successive negative contrast, with 24 µg/kg being the most effective dose. | [4] |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesia
-
Apparatus: A hot plate apparatus with a temperature controller.
-
Acclimation: Place the animal on the unheated hot plate for a few minutes to acclimate.
-
Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C. Place the animal on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., i.c.v., i.p.).
-
Post-treatment Latency: At a predetermined time after injection (e.g., 15-30 minutes), place the animal back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Handle the animals for several days before the test to reduce handling stress. Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
This compound Administration: Administer this compound or vehicle at the desired dose and route.
-
Testing: At a set time after injection (e.g., 30 minutes), place the animal in the center of the EPM, facing one of the enclosed arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Recording: Use a video tracking system to record the animal's movement.
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Protocol 3: Conditioned Place Preference (CPP) for Reward
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning (Baseline Preference): On day 1, allow the animal to freely explore both compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for several days (e.g., 6-8 days). On alternating days, administer this compound and confine the animal to one compartment (e.g., the initially non-preferred compartment). On the other days, administer the vehicle and confine the animal to the other compartment.
-
Post-conditioning (Test): On the test day, allow the animal to freely explore both compartments in a drug-free state. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that this compound has rewarding properties.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Chronic food restriction in rats augments the central rewarding effect of cocaine and the delta1 opioid agonist, this compound, but not the delta2 agonist, deltorphin-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Analgesic and tolerance-inducing effects of the highly selective delta opioid agonist [D-Pen2,D-Pen5]enkephalin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-Dependent Antidepressant-Like Effects of Cannabidiol in Aged Rats [frontiersin.org]
addressing variability in DPDPE experimental results
Technical Support Center: DPDPE Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the selective δ-opioid receptor agonist, this compound ([D-Pen2,D-Pen5]enkephalin).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound ([D-Pen2,D-Pen5]enkephalin) is a synthetic cyclic peptide that acts as a highly selective agonist for the δ-opioid receptor (DOR).[1] Its selectivity for the δ-opioid receptor over μ- and κ-opioid receptors is a key feature.[2] this compound was developed in the early 1980s and is considered a prototypical selective δ-opioid receptor agonist.[1][3] Like other opioid receptors, the δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon binding, this compound activates inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
2. What are the common experimental applications of this compound?
This compound is widely used in research to investigate the biochemical, pharmacological, and physiological properties of the δ-opioid receptor.[4] Common applications include:
-
In vivo studies: Assessing antinociceptive (pain relief) and anticonvulsant effects.[2]
-
In vitro assays:
-
Radioligand binding assays to determine the affinity and selectivity of compounds for the δ-opioid receptor.
-
Functional assays, such as cAMP inhibition assays, to measure the potency and efficacy of δ-opioid receptor agonists.
-
Studying receptor internalization and desensitization.
-
3. What are the expected binding affinity (Ki) and potency (EC50) values for this compound?
The reported values for this compound can vary depending on the experimental conditions, tissue preparation, and cell line used. However, it generally exhibits high affinity for the δ-opioid receptor.
| Parameter | Receptor | Value (nM) | Species | Reference |
| Ki | δ-opioid | 2.7 | Rat | [2] |
| Ki | δ-opioid | 4.5 | Rat | [5] |
| Ki | μ-opioid | 713 | Rat | [2] |
| Ki | μ-opioid | 438.1 | Rat | [5] |
| Ki | κ-opioid | >1,500 | Rat | [2] |
| EC50 | δ-opioid | 5.2 | Mouse (vas deferens) | [3] |
4. How should this compound be stored and handled?
Proper storage and handling are critical to maintain the integrity and activity of this compound.
-
Storage: this compound should be stored at -20°C.[3]
-
Solubility: It is soluble in water up to 1 mg/ml.[3]
-
Preparation: For experiments, it is advisable to prepare fresh solutions from a stock to avoid degradation. If using a stock solution, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in Radioligand Binding Assays
Question: My [3H]-DPDPE binding assay results show high variability between replicates and experiments. What are the potential causes and solutions?
Answer: High variability in binding assays can stem from several factors.
| Potential Cause | Recommended Solution |
| Ligand Purity and Integrity | One commercial preparation of this compound was found to contain a minor component that led to anomalous binding results.[6] Purification via HPLC resolved this issue.[6] It is crucial to use high-purity this compound and consider batch-to-batch variability.[6] |
| Membrane Preparation Inconsistency | The quality and consistency of your tissue homogenate or cell membrane preparation are paramount. Ensure a standardized and reproducible protocol for membrane preparation. Inconsistent protein concentration or receptor degradation during preparation can lead to variability. |
| Assay Buffer Composition | The ionic composition and pH of the binding buffer can significantly influence ligand binding. Ensure the buffer composition is consistent across all experiments. |
| Incubation Time and Temperature | Sub-optimal incubation times or temperature fluctuations can lead to inconsistent binding. Determine the optimal incubation time and temperature to reach equilibrium and maintain these conditions strictly. |
| Nonspecific Binding | High nonspecific binding can obscure the specific binding signal. Ensure you are using an appropriate concentration of a competing non-labeled ligand to accurately determine nonspecific binding. |
Troubleshooting Workflow for Variable Binding Assay Results
Caption: Troubleshooting workflow for addressing variability in this compound binding assays.
Issue 2: Low or No Signal in Functional Assays (e.g., cAMP Inhibition)
Question: I am not observing the expected inhibitory effect of this compound in my cAMP accumulation assay. What could be the problem?
Answer: A lack of signal in functional assays can be due to issues with the cells, the ligand, or the assay itself.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | The cell line used may have low or inconsistent expression of the δ-opioid receptor. Verify receptor expression using a validated method like radioligand binding, Western blot, or qPCR. |
| Cell Health and Passage Number | Poor cell health or high passage number can lead to altered receptor expression and signaling. Use cells with a consistent and low passage number and ensure they are healthy at the time of the experiment. |
| This compound Degradation | This compound is a peptide and can be susceptible to degradation. Prepare fresh solutions for each experiment from a properly stored stock. |
| Assay Conditions Not Optimized | The concentration of forskolin (or another adenylyl cyclase activator) and the incubation time with this compound may not be optimal. Perform a dose-response curve for both this compound and the activator to determine the optimal concentrations and timing. |
| Biased Agonism | It's important to recognize that different agonists can stabilize different receptor conformations, leading to "biased agonism" where signaling pathways are differentially activated.[7] While this compound is a standard agonist, the specific signaling cascade being measured might be less sensitive in your particular cell system.[7][8] |
This compound-Mediated Signaling Pathway
Caption: Simplified this compound signaling pathway via the δ-opioid receptor.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay using [3H]-DPDPE and rat brain membranes.
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of the unlabeled competing ligand.
-
A fixed concentration of [3H]-DPDPE (e.g., at its Kd value).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
For nonspecific binding, use a high concentration of a non-labeled ligand like naloxone.
-
Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Termination and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the specific binding as a function of the competing ligand concentration and fit the data to a one-site or two-site competition model to determine the Ki value.
-
Protocol 2: cAMP Accumulation Assay
This protocol provides a general workflow for measuring this compound-induced inhibition of cAMP production in a cell line expressing the δ-opioid receptor.
Experimental Workflow for cAMP Assay
Caption: General experimental workflow for a this compound cAMP inhibition assay.
-
Cell Culture:
-
Culture cells stably or transiently expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) to an appropriate confluency in 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with serum-free media or a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of a known adenylyl cyclase activator, such as forskolin, to all wells (except the basal control) and incubate for a further period (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anomalous binding of this compound as a result of batch variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling DPDPE in the laboratory
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and utilizing DPDPE ([D-Pen²,D-Pen⁵]Enkephalin) in the laboratory.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cyclic peptide analogue of enkephalin. It is a highly selective agonist for the δ-opioid receptor (DOR), meaning it binds to and activates this receptor.[1] This activation initiates a cascade of intracellular signaling events.
2. What are the recommended storage conditions for this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability, where it can be stable for at least four years.
3. How do I reconstitute this compound?
This compound is soluble in water.[2][3] For stock solutions, reconstitute the lyophilized powder in sterile, distilled water or a buffer of your choice to a concentration of 1 mg/ml.[2][3] Vortex gently to ensure it is fully dissolved.
4. What is the stability of this compound in solution?
Once reconstituted, it is recommended to aliquot the this compound solution and store it at -20°C to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment to ensure optimal activity.
5. What are the key in vitro and in vivo applications of this compound?
-
In Vitro: this compound is widely used in radioligand binding assays to characterize the δ-opioid receptor and in cell-based assays to study downstream signaling pathways, such as cAMP modulation and receptor internalization.[4][5]
-
In Vivo: this compound is used to investigate the physiological roles of the δ-opioid receptor, particularly in studies of analgesia (pain relief), where its effects can be measured using tests like the tail-flick assay.[2][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| δ-Opioid Receptor | 2.7 | Rat | [2] |
| μ-Opioid Receptor | 713 | Rat | [2] |
| κ-Opioid Receptor | >1,500 | Rat | [2] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency of this compound
| Assay | EC50 (nM) | Preparation | Reference |
| Inhibition of electrically stimulated contraction | 5.2 | Mouse vas deferens | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: In Vitro δ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the δ-opioid receptor using [³H]-DPDPE as the radioligand.
Materials:
-
Cell membranes expressing δ-opioid receptors
-
[³H]-DPDPE (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GF/B filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled this compound.
-
Add 50 µL of [³H]-DPDPE to each well at a final concentration appropriate for the Kd (e.g., 3.3 nM).[4]
-
Add 100 µL of the cell membrane suspension (containing ~7 µg of protein) to each well.[4]
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.[4]
-
Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters four times with ice-cold 50 mM Tris-HCl.[4]
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently the Ki value.
Protocol 2: In Vivo Tail-Flick Test for Analgesia
This protocol outlines the procedure for assessing the analgesic effect of this compound in rodents using the tail-flick test.
Materials:
-
This compound solution for injection (e.g., intracerebroventricular, i.c.v.)
-
Vehicle control (e.g., saline)
-
Mice or rats
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment.[1]
-
Determine the baseline tail-flick latency for each animal by placing its tail on the apparatus and applying the heat stimulus. The time taken for the animal to flick its tail is recorded. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[8]
-
Administer this compound or vehicle control to the animals via the desired route of administration (e.g., i.c.v.).
-
At specific time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency for each animal.
-
An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
| Possible Cause | Troubleshooting Step |
| Radioligand concentration too high | Optimize the [³H]-DPDPE concentration. It should ideally be close to its Kd value. |
| Insufficient washing | Increase the number of washes or the volume of wash buffer to remove unbound radioligand more effectively. |
| Filter plate not pre-treated | Pre-soak the filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding to the filter itself. |
| Membrane protein concentration too high | Reduce the amount of membrane protein per well. |
Issue 2: High Variability in Tail-Flick Latency Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent tail placement | Ensure the tail is placed at the same position on the heat source for every measurement. |
| Animal stress | Acclimate animals thoroughly to the environment and handling to minimize stress-induced variability in pain perception. |
| Inconsistent heat source intensity | Calibrate the tail-flick apparatus regularly to ensure a consistent heat output. |
| Incorrect drug administration | Ensure accurate and consistent administration of this compound, especially for techniques like i.c.v. injections. |
Issue 3: Poor or No Response in Cell-Based Functional Assays
| Possible Cause | Troubleshooting Step |
| This compound degradation | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low receptor expression in cells | Verify the expression level of the δ-opioid receptor in your cell line using techniques like Western blotting or qPCR. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, cell density, and concentration of other reagents (e.g., forskolin in a cAMP assay). |
| Cell passage number too high | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. |
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the δ-opioid receptor, leading to the activation of Gi/o proteins.
Experimental Workflow for In Vitro Binding Assay
References
- 1. web.mousephenotype.org [web.mousephenotype.org]
- 2. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validation & Comparative
DPDPE vs. SNC80: A Comparative In Vivo Efficacy Guide
A comprehensive analysis of the in vivo effects of the delta-opioid receptor agonists DPDPE and SNC80, focusing on their comparative efficacy in analgesia, locomotor activity, and seizure liability. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and therapeutic development.
The delta-opioid receptor (DOR) holds significant promise as a therapeutic target for pain management and mood disorders, offering a potential alternative to traditional mu-opioid receptor agonists with a more favorable side-effect profile. Within the landscape of DOR agonists, the peptidic [D-Pen²,D-Pen⁵]-enkephalin (this compound) and the non-peptidic SNC80 have been extensively studied, revealing distinct in vivo pharmacological profiles. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies.
Comparative Efficacy: A Tabular Summary
The following tables summarize the quantitative data from in vivo studies comparing the effects of this compound and SNC80.
| Analgesic Efficacy | This compound | SNC80 | Reference |
| Tail-Flick Test (Mice, i.c.v.) | ED₅₀: ~30 nmol | ED₅₀: 104.9 nmol | [1] |
| Hot-Plate Test (Mice, i.c.v.) | ED₅₀: ~25 nmol | A₅₀: 91.9 nmol | [1] |
| Notes | Analgesic effects of this compound may involve mu-opioid receptors. | Demonstrates dose-dependent antinociception. | [2] |
| Locomotor Activity | This compound | SNC80 | Reference |
| Effect on Locomotion (Rats, s.c.) | Minimal to no increase | Significant, dose-dependent increase (3.2, 10, 32 mg/kg) | [3][4] |
| Notes | Does not significantly stimulate locomotor activity. | Robust locomotor stimulation, with tolerance developing rapidly after a single administration. | [3] |
| Seizure Liability | This compound | SNC80 | Reference |
| Convulsive Effects (Rats) | Not typically observed | Induces convulsions at higher doses (e.g., 32 mg/kg) | [3] |
| Notes | Generally considered to have a low seizure potential. | Proconvulsant activity is a notable characteristic, with tolerance also developing to this effect. | [3] |
Detailed Experimental Protocols
Analgesia Assessment
Tail-Flick Test:
This test measures the latency of a mouse or rat to move its tail away from a radiant heat source.
-
Animal Preparation: Male Swiss-Webster mice are acclimated to the testing room for at least 30 minutes. The distal third of the tail is marked for consistent placement of the heat stimulus.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a high-intensity light beam on the marked portion of the tail. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound or SNC80 is administered, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), the tail-flick latency is re-measured.
-
Data Analysis: The data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test:
This method assesses the reaction time of an animal to a heated surface.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Placement: A mouse or rat is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time is used to prevent injury.
-
Drug Administration and Testing: Similar to the tail-flick test, baseline latencies are recorded before administering the test compound, and measurements are repeated at set intervals post-administration.
-
Data Analysis: Results are typically analyzed as the change in latency from baseline or as %MPE.
Locomotor Activity Assessment
-
Apparatus: Animals are placed in an open-field arena equipped with infrared beams or video tracking software to monitor movement.
-
Habituation: Animals are allowed to habituate to the testing chamber for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: this compound or SNC80 is administered (e.g., subcutaneously, s.c.).
-
Data Collection: Locomotor activity, measured as distance traveled or number of beam breaks, is recorded continuously for a set duration (e.g., 90-120 minutes) after injection.
-
Data Analysis: The total distance traveled or activity counts are calculated and compared between treatment groups.
Seizure Assessment
-
Observation: Following the administration of the test compound at various doses, animals are observed for behavioral signs of seizures, such as wild running, clonic convulsions, and loss of righting reflex.
-
Electroencephalography (EEG): For more precise measurement, animals can be implanted with electrodes to record cortical electrical activity. The EEG is monitored for seizure-like spike-wave discharges.
-
Data Analysis: The incidence and latency to the first seizure, as well as the duration of convulsive activity, are recorded and compared across different doses and compounds.
Signaling Pathways and Biased Agonism
The distinct in vivo effects of this compound and SNC80 can be attributed to their differential engagement of downstream signaling pathways, a concept known as biased agonism. While both are DOR agonists, they stabilize different receptor conformations, leading to the activation of specific intracellular cascades.
SNC80 is considered a high-internalizing agonist.[5] Upon binding to the DOR, it strongly recruits β-arrestin, leading to rapid receptor internalization and desensitization. This mechanism is thought to contribute to the rapid development of tolerance to its locomotor and analgesic effects.[3] In contrast, this compound is considered a low-internalizing agonist. While it also activates the canonical Gαi/o pathway to inhibit adenylyl cyclase and decrease cAMP levels, its interaction with β-arrestin is weaker, resulting in less receptor internalization and a different tolerance profile.[5]
Experimental Workflow: In Vivo Efficacy Comparison
The logical flow for a comprehensive in vivo comparison of this compound and SNC80 is outlined below.
References
- 1. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Behavioral Tolerance to the δ-Opioid Agonist SNC80 ([(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of DPDPE and Deltorphin II Receptor Binding: A Guide for Researchers
A detailed examination of two prominent delta-opioid receptor agonists, [D-Pen²,D-Pen⁵]enkephalin (DPDPE) and Deltorphin II, reveals distinct receptor binding profiles and selectivity. This guide provides a comprehensive comparison of their binding affinities, experimental methodologies, and signaling pathways to aid researchers in the fields of pharmacology and drug development.
This compound, a synthetic cyclic pentapeptide, and Deltorphin II, a naturally occurring linear heptapeptide isolated from the skin of frogs from the Phyllomedusa genus, are both highly selective agonists for the delta-opioid receptor (DOR).[1] Their distinct structural characteristics, however, contribute to differences in their binding affinities and selectivity for the delta receptor over other opioid receptor subtypes, namely the mu (MOR) and kappa (KOR) receptors. Understanding these nuances is critical for the design of selective therapeutic agents targeting the delta-opioid system for conditions such as pain and depression.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for this compound and Deltorphin II at the mu, delta, and kappa opioid receptors.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue |
| This compound | Delta (δ) | 2.7 | Rat Brain |
| Mu (μ) | 713 | Rat Brain | |
| Kappa (κ) | >1500 | Rat Brain | |
| Deltorphin II | Delta (δ) | 1.5 | N/A |
| Mu (μ) | >1000 | N/A | |
| Kappa (κ) | >1000 | N/A |
This table presents a compilation of data from various sources. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions.
As the data indicates, both this compound and Deltorphin II exhibit high affinity for the delta-opioid receptor. Notably, Deltorphin II demonstrates a remarkably high selectivity for the delta receptor, with its affinity for mu and kappa receptors being over 600 times lower. This compound also shows strong selectivity for the delta receptor, albeit with a measurable affinity for the mu receptor in the sub-micromolar range.
Experimental Protocols: Radioligand Displacement Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique quantifies the ability of an unlabeled ligand (the "competitor," e.g., this compound or Deltorphin II) to displace a radioactively labeled ligand that is known to bind to the target receptor.
Below is a generalized protocol for a radioligand displacement assay for opioid receptors:
-
Tissue/Cell Preparation: Homogenates of brain tissue (e.g., rat brain) or membranes from cells expressing the opioid receptor of interest are prepared.[2]
-
Incubation: The membrane preparation is incubated in a buffered solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for delta receptors) and varying concentrations of the unlabeled competitor ligand (this compound or Deltorphin II).[3]
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Signaling Pathways of Delta-Opioid Receptor Agonists
Upon binding of an agonist like this compound or Deltorphin II, the delta-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.[6][7] This initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/Go).
The activated Gi/Go protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The α subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]
-
Modulation of Ion Channels: The βγ subunits can directly interact with ion channels. They typically inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability.
-
Activation of MAPK Pathway: Delta-opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of gene expression and cell growth.
While both this compound and Deltorphin II activate this general pathway, there is evidence suggesting that they may engage with different subtypes of the delta-opioid receptor (DOR-1 and DOR-2), potentially leading to distinct downstream effects and in vivo activities.[9][10] For instance, some studies suggest that Deltorphin II is more selective for the DOR-2 subtype, while this compound may interact with both.[10]
Receptor Selectivity Profiles
The selectivity of a ligand for its target receptor over other related receptors is a critical determinant of its therapeutic potential and side-effect profile. Both this compound and Deltorphin II are highly selective for the delta-opioid receptor.
References
- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. revvity.com [revvity.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 9. Intra-VTA deltorphin, but not this compound, induces place preference in ethanol-drinking rats: distinct DOR-1 and DOR-2 mechanisms control ethanol consumption and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of [D-Pen2,D-Pen5]enkephalin and [D-Ala2,Glu4]deltorphin with delta-opioid receptor subtypes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DPDPE Selectivity: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of pharmacological compounds is paramount. This guide provides a comparative analysis of the selectivity of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a widely used delta-opioid receptor (DOR) agonist, by leveraging experimental data from studies utilizing knockout mice. The use of mice genetically engineered to lack the delta-opioid receptor (DOR-KO) offers a definitive model to assess the on-target effects of this compound compared to its activity in wild-type (WT) counterparts.
The central hypothesis underpinning these studies is that if this compound is truly selective for the delta-opioid receptor, its pharmacological effects should be significantly diminished or entirely absent in DOR-knockout mice. This guide synthesizes in vivo analgesic data and in vitro binding assays to provide a clear comparison of this compound's performance.
In Vivo Analgesic Effects: A Tale of Diminished Potency
Behavioral assays measuring pain responses, such as the tail-flick and hot-plate tests, are fundamental in assessing the analgesic properties of opioid agonists. Studies comparing the effects of this compound in WT and DOR-KO mice have revealed a dramatic reduction in its analgesic efficacy in the absence of the delta-opioid receptor.
One pivotal study administered this compound intracerebroventricularly (i.c.v.) and measured the dose required to produce a 50% maximal possible effect (ED50) in the tail-flick test. The results demonstrated a significant rightward shift in the dose-response curve for this compound in DOR-KO mice, indicating a substantial decrease in potency.
| Genotype | This compound ED50 (i.t. administration) in Tail-Flick Test | Fold Shift in Potency |
| Wild-Type (+/+) | 300 ng (95% CI: 208–434 ng) | - |
| DOR-Knockout (-/-) | 1.83 µg (95% CI: 0.99–3.38 µg) | 6.1-fold increase |
Table 1: Comparison of this compound analgesic potency in wild-type and DOR-knockout mice in the tail-flick test. Data from Zhu et al., 1999.
These findings strongly suggest that the primary mechanism of this compound-induced analgesia in this assay is mediated through the delta-opioid receptor. The residual, albeit significantly reduced, analgesic effect at much higher doses in knockout mice could be attributed to off-target effects at other opioid receptors, a common consideration in pharmacological studies. In fact, some studies have shown that at higher concentrations, this compound's effects in delta-knockout mice can be reversed by mu-opioid receptor antagonists, indicating a loss of selectivity at increased doses.[1]
In Vitro Binding: Visualizing the Target
Autoradiographic studies examining the binding of radiolabeled this compound in brain tissue from WT and DOR-KO mice provide direct evidence of its binding selectivity. In wild-type mice, [³H]this compound binding is prominent in brain regions known to have high densities of delta-opioid receptors, such as the olfactory bulb, caudate-putamen, and cortex. In stark contrast, this specific binding is virtually eliminated in the brains of DOR-knockout mice. This dramatic reduction in binding confirms that this compound's primary binding site in the brain is indeed the delta-opioid receptor.
Signaling Pathways and Experimental Workflow
To understand the molecular and experimental context of these findings, the following diagrams illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow for validating drug selectivity using knockout mice.
Caption: Delta-opioid receptor signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo validation of this compound selectivity.
Experimental Protocols
Animals
Male and female wild-type (+/+) and delta-opioid receptor knockout (-/-) mice, typically on a C57BL/6 background, are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experiments are conducted in accordance with institutional animal care and use committee guidelines.
Intracerebroventricular (i.c.v.) Injection
Mice are briefly anesthetized with isoflurane. A small incision is made to expose the skull. A 27- to 30-gauge needle attached to a Hamilton syringe is inserted into the lateral ventricle. The stereotaxic coordinates are typically 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and a depth of 2.0 mm from the skull surface. A volume of 1-5 µL of this compound or vehicle (saline) is injected over a period of 1-2 minutes. The needle is left in place for an additional minute to prevent backflow.
Tail-Flick Test
The tail-flick test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus. A focused beam of light is applied to the ventral surface of the tail, approximately 2-3 cm from the tip. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage. The latency to flick the tail is recorded. Baseline latencies are determined before drug administration. Post-injection measurements are taken at various time points (e.g., 15, 30, 60 minutes). The data is often expressed as the percentage of maximal possible effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100].
Hot-Plate Test
The hot-plate test assesses the response to a constant, painful thermal stimulus. Mice are placed on a metal surface maintained at a constant temperature (e.g., 52-55°C). The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent injury. Baseline and post-injection latencies are measured as in the tail-flick test.
Conclusion
The collective evidence from studies employing delta-opioid receptor knockout mice provides a robust validation of this compound's selectivity. The significant reduction in both in vivo analgesic effects and in vitro binding in DOR-KO mice confirms that the delta-opioid receptor is the primary molecular target of this compound at pharmacologically relevant doses. This comparative approach underscores the power of knockout models in definitively characterizing the selectivity and mechanism of action of receptor-targeted compounds, providing essential information for drug development and basic research. However, it is also important to note that at higher doses, off-target effects can occur, highlighting the importance of careful dose-response studies in pharmacological research.
References
DPDPE vs. UFP-512 in Preclinical Models of Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for the management of neuropathic pain, a debilitating condition often refractory to conventional analgesics. Activation of DOR is anticipated to provide significant pain relief with a reduced side-effect profile compared to mu-opioid receptor (MOR) agonists. This guide provides an objective comparison of two key DOR agonists, [D-Pen²,D-Pen⁵]-enkephalin (DPDPE) and UFP-512, in preclinical models of neuropathic pain, supported by experimental data.
Performance Comparison in Neuropathic Pain Models
The following tables summarize the quantitative data on the anti-allodynic and anti-hyperalgesic effects of this compound and UFP-512 in rodent models of neuropathic pain. It is important to note that the data for the two compounds were generated in separate studies, which may involve slight variations in experimental conditions.
Table 1: Comparison of Anti-Allodynic Effects in Rat Models of Neuropathic Pain
| Compound | Animal Model | Route of Administration | Effective Dose Range (Mechanical Allodynia) | Maximum Possible Effect (%) | Reference |
| This compound | Chronic Constriction Injury (CCI) | Intrathecal | 10 - 20 µg | Potentiated the effects of microglial inhibition | [1] |
| UFP-512 | Chronic Constriction Injury (CCI) | Intraperitoneal | 1 - 30 mg/kg | Dose-dependent increase, ~60% at 30 mg/kg |
Table 2: Comparison of Anti-Hyperalgesic Effects in Rat Models of Neuropathic Pain
| Compound | Animal Model | Route of Administration | Effective Dose Range (Thermal Hyperalgesia) | Maximum Possible Effect (%) | Reference |
| This compound | Sciatic Nerve Ligation | Intrathecal | Dose-dependent | Not specified | [2] |
| UFP-512 | Chronic Constriction Injury (CCI) | Intraperitoneal | 1 - 30 mg/kg | Dose-dependent increase, ~50% at 30 mg/kg |
Table 3: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Delta-Opioid Receptor | 3.28 nM (rat brain) | [3] |
| UFP-512 | Delta-Opioid Receptor | 0.063 nM (hDOR) |
Discussion of Comparative Efficacy
Based on the available preclinical data, both this compound and UFP-512 demonstrate efficacy in attenuating neuropathic pain-like behaviors in rodents. However, a direct comparison of potency is challenging due to differences in the routes of administration and specific neuropathic pain models used in the cited studies.
UFP-512 has been shown to produce a dose-dependent reduction in both mechanical allodynia and thermal hyperalgesia following systemic (intraperitoneal) administration in the CCI rat model. In contrast, the data for this compound in a comparable model for mechanical allodynia is with intrathecal administration, indicating central activity. One study also raises questions about the in vivo delta-selectivity of this compound, suggesting that its analgesic effects in some pain models might be mediated through the mu-opioid receptor. This is a critical consideration for the development of selective DOR-targeted therapies. UFP-512 is reported to be a highly selective DOR agonist.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used method to induce neuropathic pain.
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the innervated muscle.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can be assessed for several weeks.
Behavioral Assays
Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using von Frey filaments.
-
Acclimation: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for a period of time (e.g., 15-30 minutes) before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
Response Assessment: A positive response is recorded as a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is measured using the Hargreaves plantar test.
-
Acclimation: Rats are placed in individual plastic chambers on a glass plate and allowed to acclimate.
-
Heat Stimulus: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the rat to withdraw its paw from the heat source is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: A decrease in the paw withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the In Vitro Effects of DPDPE and Other Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the effects of the prototypical delta-opioid receptor (DOR) agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), with other well-characterized DOR agonists. The information presented here is intended to offer a comparative overview of their performance in key in vitro assays, supported by detailed experimental data and methodologies.
Comparative Analysis of DOR Agonist Activity
The following tables summarize the binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ) of this compound in comparison to other selective DOR agonists such as SNC-80 and deltorphin II. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Delta-Opioid Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [³H]this compound | Monkey Brain Membranes | 1.4 | [1] |
| Deltorphin II | [³H]this compound | Monkey Brain Membranes | 0.13 | [1] |
| SNC-80 | [³H]pCl-DPDPE | Monkey Brain Membranes | ~1-2* | [1] |
*Note: The Ki for SNC-80 was not directly provided in the cited text, but it is described as a highly selective delta opioid with low nanomolar affinity.
Table 2: Functional Activity in cAMP Inhibition Assays
| Compound | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% inhibition) | Reference |
| This compound | HEK293 | 5.2 | 100 (by definition) | |
| SNC-80 | HEK293 | - | Full agonist | [2] |
| Deltorphin II | - | - | High Efficacy | [2] |
| Met-enkephalin | HEK293 | - | Partial to full agonist | [2] |
*Note: A comprehensive table with directly comparable EC₅₀ and Eₘₐₓ values from a single study was not available in the search results. The data presented is a qualitative summary.
Experimental Protocols
The following are generalized methodologies for the key in vitro assays used to characterize DOR agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
-
Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared from cultured cells (e.g., HEK293, CHO) or animal brain tissue.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled competitor compound (e.g., this compound, SNC-80).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the ability of an agonist to activate the Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably expressing the delta-opioid receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Varying concentrations of the DOR agonist are added to the cells.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive binding assays with a labeled cAMP analog or using genetically encoded biosensors (e.g., BRET or FRET-based).
-
Data Analysis: The concentration-response curves are plotted to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased signaling.
-
Cell Line: A cell line is used that co-expresses the delta-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Agonist Stimulation: The cells are treated with varying concentrations of the DOR agonist.
-
Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity and generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment are determined from the concentration-response curves.
Signaling Pathways and Experimental Workflow
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This G protein activation can also lead to the modulation of ion channels. Furthermore, agonist binding can trigger the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades.
Caption: Delta-Opioid Receptor (DOR) signaling cascade.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel DOR agonist in comparison to a reference compound like this compound.
Caption: Workflow for characterizing DOR agonists.
Discussion
The data presented in this guide highlight the distinct pharmacological profiles of various DOR agonists. While this compound is a highly selective peptide agonist, non-peptide agonists like SNC-80 may exhibit different functional properties, including biased agonism. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). This phenomenon is of significant interest in drug development as it may allow for the design of drugs with improved therapeutic profiles and fewer side effects.
It is also crucial to consider that the in vitro effects of these agonists may not always directly translate to their in vivo activity. For instance, some studies suggest that at supraspinal sites, the antinociceptive effects of this compound might be mediated through a mechanism that is distinct from other DOR agonists and may involve an interaction with mu-opioid receptors.[3][4] Therefore, while in vitro cross-validation provides essential information on receptor-level activity, further in vivo studies are necessary to fully understand the complete pharmacological profile of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. The delta agonists this compound and deltorphin II recruit predominantly mu receptors to produce thermal analgesia: a parallel study of mu, delta and combinatorial opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming DPDPE's Mechanism of Action Through Selective Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental evidence confirming the mechanism of action of [D-Pen²,D-Pen⁵]enkephalin (DPDPE) as a selective delta-opioid receptor (DOR) agonist. Through the use of selective antagonists, researchers can definitively attribute the pharmacological effects of this compound to its interaction with the DOR. This guide presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
This compound: A Selective Delta-Opioid Receptor Agonist
This compound is a synthetic cyclic peptide analogue of enkephalin that exhibits high binding affinity and selectivity for the delta-opioid receptor over mu (MOR) and kappa (KOR) opioid receptors. This selectivity is crucial for its use as a pharmacological tool to investigate the physiological roles of the DOR.
Comparative Binding Affinities of this compound
The selectivity of this compound is demonstrated through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) |
| This compound | 2.7[1] | 713[1] | >1,500[1] | ~264-fold | >555-fold |
| SNC80 | 9.8 | - | - | - | - |
| Deltorphin II | - | - | - | - | - |
Note: Data for SNC80 and Deltorphin II are provided for comparative context as other well-known DOR agonists. A comprehensive quantitative comparison is limited by the availability of directly comparable studies.
The Role of Selective Antagonists
To confirm that the observed effects of this compound are mediated by the DOR, selective antagonists are employed. These compounds bind to the DOR with high affinity but do not activate it, thereby blocking the receptor and preventing the agonist (this compound) from binding and eliciting a response. The primary selective antagonists used for this purpose are naltrindole, naltriben, and ICI 174,864.
Antagonist Potency in Blocking this compound's Effects
The potency of an antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates a more potent antagonist.
| Antagonist | Target Receptor(s) | Antagonism of this compound (pA2 or IC50) |
| Naltrindole | Selective δ-opioid antagonist | pA2 values are used to quantify its potency. |
| Naltriben | Selective δ2-opioid receptor antagonist | High affinity for DOR. |
| ICI 174,864 | Selective δ-opioid antagonist | Produces a dose-related rightward shift of the this compound dose-response curve. |
Experimental Protocols
The confirmation of this compound's mechanism of action relies on a combination of binding and functional assays.
Radioligand Binding Assay
This assay quantifies the affinity of this compound and the antagonist for the delta-opioid receptor.
Objective: To determine the binding affinity (Ki) of this compound and a selective antagonist for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radiolabeled ligand specific for the delta-opioid receptor (e.g., [³H]-naltrindole).
-
Unlabeled this compound and selective antagonist.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of either unlabeled this compound or the antagonist.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This assay measures the ability of this compound to activate the delta-opioid receptor and produce a cellular response, and the ability of an antagonist to block this response.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase and to quantify the antagonist's ability to block this effect.
Materials:
-
Cells expressing the delta-opioid receptor and a forskolin-stimulated adenylyl cyclase system.
-
This compound and a selective antagonist.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Pre-treatment (for antagonism): Incubate the cells with the selective antagonist for a defined period.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells (with or without the antagonist) and stimulate with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP produced using a competitive binding assay (e.g., HTRF or ELISA-based kit).
-
Data Analysis: Plot the concentration of this compound against the inhibition of cAMP production to determine the EC50 value. In the presence of the antagonist, the dose-response curve for this compound should shift to the right. The magnitude of this shift can be used to calculate the antagonist's pA2 value.
Visualizing the Mechanisms and Workflows
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like this compound, it initiates a downstream signaling cascade.
Caption: this compound activates the DOR, leading to G-protein modulation of downstream effectors.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for determining this compound's binding affinity using a radioligand assay.
Logical Framework for Antagonist Confirmation
This diagram shows the logical progression of experiments to confirm that this compound's effects are mediated by the delta-opioid receptor using a selective antagonist.
Caption: Logical steps to confirm this compound's mechanism using a selective antagonist.
Conclusion
The selective delta-opioid receptor agonist this compound has been extensively characterized through a combination of binding and functional assays. The high binding affinity and selectivity of this compound for the delta-opioid receptor, coupled with the ability of selective antagonists like naltrindole and ICI 174,864 to competitively block its functional effects, provide robust evidence for its mechanism of action. The experimental protocols and logical frameworks presented in this guide offer a clear pathway for researchers to independently verify these findings and to utilize this compound as a reliable tool in the study of delta-opioid receptor pharmacology.
References
A Comparative Analysis of DPDPE and Endogenous Enkephalins for Opioid Receptor Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pharmacology of the synthetic δ-opioid agonist DPDPE and the endogenous enkephalins. This document provides a detailed comparison of their binding affinities, functional activities, and signaling pathways, supported by experimental data and methodologies.
Introduction
The study of the opioid system is critical for the development of novel analgesics and therapeutics for a range of neurological disorders. Within this system, the δ-opioid receptor (DOR) has emerged as a promising target due to its potential to mediate analgesia with a reduced side-effect profile compared to μ-opioid receptor (MOR) agonists. This guide provides a comparative analysis of [D-Pen²,D-Pen⁵]enkephalin (this compound), a highly selective synthetic DOR agonist, and the endogenous enkephalins (Met-enkephalin and Leu-enkephalin), which are natural ligands for opioid receptors.[1][2] Understanding the distinct pharmacological properties of these peptides is essential for advancing drug discovery and elucidating the physiological roles of the δ-opioid system.
Data Presentation: A Quantitative Comparison
The following table summarizes the binding affinities and functional potencies of this compound and endogenous enkephalins at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This data, derived from various in vitro assays, highlights the superior selectivity of this compound for the δ-opioid receptor.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Assay |
| This compound | δ | 0.2 - 4.5 | 5.2 - 13.9 | Radioligand Binding, Mouse Vas Deferens[3] |
| μ | 300 - 2800 | >10,000 | Radioligand Binding, Mouse Vas Deferens | |
| κ | >10,000 | >10,000 | Radioligand Binding, Mouse Vas Deferens | |
| Leu-enkephalin | δ | 1.26 - 1.5 | 8.9 - 15 | Radioligand Binding, cAMP Assay, Mouse Vas Deferens |
| μ | 1.7 - 50 | 40 - 250 | Radioligand Binding, cAMP Assay, Guinea Pig Ileum | |
| κ | >10,000 | - | Radioligand Binding | |
| Met-enkephalin | δ | 1.8 - 4.2 | 1.5 - 10 | Radioligand Binding, Mouse Vas Deferens[4] |
| μ | 4.6 - 90 | 20 - 100 | Radioligand Binding, Guinea Pig Ileum[4] | |
| κ | >4000 | - | Radioligand Binding |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound and enkephalins for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [³H]this compound for δ receptors, [³H]DAMGO for μ receptors, [³H]U-69,593 for κ receptors).
-
Unlabeled competing ligands (this compound, Leu-enkephalin, Met-enkephalin).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR).
Objective: To determine the potency (EC50) and efficacy of this compound and enkephalins in activating G proteins coupled to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Agonists (this compound, Leu-enkephalin, Met-enkephalin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated in the assay buffer containing GDP.
-
The agonist at varying concentrations is added to the membranes.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The EC50 (concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.
Mouse Vas Deferens (MVD) Bioassay
The MVD bioassay is a classic pharmacological preparation used to assess the functional activity of opioid agonists.
Objective: To measure the inhibitory effect of this compound and enkephalins on the electrically induced contractions of the mouse vas deferens, which is rich in δ-opioid receptors.
Materials:
-
Male mice.
-
Organ bath with physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Electrodes for electrical field stimulation.
-
Isotonic transducer to measure muscle contractions.
-
Agonists (this compound, Leu-enkephalin, Met-enkephalin).
Procedure:
-
The vasa deferentia are dissected from the mice and mounted in the organ bath.
-
The tissues are subjected to electrical field stimulation to induce twitch contractions.
-
Cumulative concentrations of the agonist are added to the organ bath.
-
The inhibitory effect of the agonist on the twitch response is recorded.
-
The IC50 (concentration of agonist that causes a 50% reduction in the twitch response) is calculated.[3]
In Vivo Analgesia: Tail-Flick Test
The tail-flick test is a common method to assess the antinociceptive (pain-relieving) effects of drugs in animals.
Objective: To evaluate the analgesic efficacy of centrally administered this compound and enkephalins.
Materials:
-
Rats or mice.
-
Tail-flick apparatus with a radiant heat source.
-
Intracerebroventricular (i.c.v.) injection equipment.
-
Test compounds (this compound, enkephalins) dissolved in a suitable vehicle.
Procedure:
-
A baseline tail-flick latency (the time taken for the animal to flick its tail away from the heat source) is determined before drug administration.
-
The test compound is administered i.c.v.
-
At various time points after administration, the tail-flick latency is measured again.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
-
The maximum possible effect (%MPE) is often calculated.
Signaling Pathways
Upon binding to the δ-opioid receptor, both this compound and endogenous enkephalins initiate a cascade of intracellular signaling events. As DORs are G protein-coupled receptors (GPCRs), they primarily couple to inhibitory G proteins (Gi/o). While the canonical pathway is the same, the stability and selectivity of the ligand can influence the duration and downstream consequences of receptor activation. This compound, being more resistant to degradation, can induce a more sustained activation of these pathways compared to the rapidly metabolized endogenous enkephalins. There is emerging research into whether these ligands exhibit biased agonism, preferentially activating certain downstream pathways over others, but both primarily act through the canonical Gi/o pathway.
Canonical δ-opioid receptor signaling pathway.
Conclusion
This comparative guide highlights the key differences and similarities between the synthetic δ-opioid agonist this compound and the endogenous enkephalins. This compound's high selectivity for the δ-opioid receptor and its resistance to enzymatic degradation make it an invaluable tool for probing the function of this receptor subtype in vitro and in vivo. In contrast, the endogenous enkephalins, while potent activators of the δ-opioid receptor, also exhibit significant affinity for the μ-opioid receptor and are rapidly metabolized. These distinctions are critical for the interpretation of experimental results and for the design of novel therapeutics targeting the δ-opioid receptor for pain management and other neurological conditions. The provided data and protocols serve as a foundational resource for researchers in the field of opioid pharmacology.
References
- 1. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Conformational Determinants of Agonist versus Antagonist Properties of [d-Pen2,d-Pen5]Enkephalin (this compound) Analogs at Opioid Receptors. Comparison of X-ray Crystallographic Structure, Solution 1H NMR Data, and Molecular Dynamic Simulations of [l-Ala3]this compound and [d-Ala3]this compound [figshare.com]
- 4. experts.azregents.edu [experts.azregents.edu]
Validating DPDPE's In Vivo Efficacy: An Ex Vivo Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the selective delta-opioid receptor agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), with its ex vivo validation. The following sections detail the experimental data, protocols, and underlying signaling pathways to support researchers in their assessment of this compound.
Data Presentation: In Vivo Analgesia and Ex Vivo Receptor Binding
The following table summarizes the in vivo analgesic effects of this compound as measured by the hot plate and tail flick tests, and its in vitro receptor binding affinity for delta and mu-opioid receptors. For comparison, data for a more potent analogue, referred to as Compound 7b from the cited literature, is also included.[1]
| Compound | In Vivo Analgesic Effect (Hot Plate Test, % MPE) | In Vivo Analgesic Effect (Tail Flick Test, % MPE) | Ex Vivo Receptor Binding (Ki in nM) |
| ~15 min post-injection | ~30 min post-injection | δ-opioid Receptor | |
| This compound | ~20% | ~10% | 4.5 |
| Compound 7b | >60% | >60% | 34.9 |
% MPE = Maximum Possible Effect
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Analgesia Assays
1. Hot Plate Test:
-
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to elicit a nociceptive response (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
This compound or a vehicle control is administered to the animals (e.g., intracerebroventricularly, i.c.v.).
-
At predetermined time points post-injection (e.g., 15, 30, 45, 60 minutes), the animals are again placed on the hot plate, and the response latency is recorded.
-
The analgesic effect is calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
2. Tail Flick Test:
-
Objective: To measure the latency of a reflexive withdrawal of the tail from a thermal stimulus.
-
Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal's tail is placed over the light source, and the time taken to flick the tail away from the heat is recorded as the baseline latency. A cut-off time is also used here.
-
Following the administration of this compound or vehicle, the tail flick latency is measured at various time intervals.
-
The % MPE is calculated using the same formula as in the hot plate test.
-
Ex Vivo Analysis
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to specific opioid receptor subtypes.
-
Procedure:
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a suitable buffer and centrifuged to pellet the cell membranes containing the opioid receptors.
-
Binding Reaction: The membrane homogenates are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]IleDelt II for delta-opioid receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology in Brain Slices:
-
Objective: To measure the effect of this compound on the electrical properties of individual neurons, providing a functional readout of receptor activation.
-
Procedure:
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin brain slices (e.g., 300 µm) containing the region of interest are prepared using a vibratome. The slices are then allowed to recover in oxygenated aCSF.
-
Recording: A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A glass micropipette filled with an internal solution is carefully guided to the surface of a neuron under a microscope.
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane, establishing a "whole-cell" configuration that allows for the measurement and control of the neuron's membrane potential and currents.
-
Drug Application: this compound is applied to the brain slice via the perfusion system.
-
Data Acquisition: Changes in neuronal activity, such as firing rate, membrane potential, or synaptic currents, are recorded before, during, and after this compound application to determine its effect.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow: Validating In Vivo Analgesia with Ex Vivo Electrophysiology
Caption: Experimental workflow.
References
Assessing the Off-Target Effects of DPDPE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides a comprehensive comparison of the selective delta-opioid receptor agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), focusing on its off-target effects. Through a detailed examination of its binding affinities and functional activities at other opioid and non-opioid receptors, this document aims to equip researchers with the necessary data to interpret experimental results and guide future drug discovery efforts.
Quantitative Comparison of this compound's Receptor Binding Affinity and Functional Activity
While this compound is a potent and widely used selective agonist for the delta-opioid receptor (DOR), in vitro and in vivo studies have demonstrated its interaction with other opioid receptors, particularly the mu-opioid receptor (MOR) and to a lesser extent, the kappa-opioid receptor (KOR). The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional activity (EC50, Emax) at these receptors.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Delta-Opioid Receptor (DOR) | [³H]this compound | Monkey Brain Membranes | 1.4 | [1] |
| Mu-Opioid Receptor (MOR) | [³H]DAMGO | Monkey Brain Membranes | >10000 | [1] |
| Kappa-Opioid Receptor (KOR) | [³H]U-69593 | Monkey Brain Membranes | >10000 | [1] |
Table 1: Binding Affinity of this compound for Opioid Receptors. Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding. A higher Ki value indicates lower binding affinity.
| Assay | Receptor | Cell Line | EC50 (nM) | % Emax (relative to standard agonist) | Reference |
| [³⁵S]GTPγS Binding | Delta-Opioid Receptor (DOR) | CHO-hDOR | 246 ± 45 | 100% (vs. This compound) | |
| [³⁵S]GTPγS Binding | Mu-Opioid Receptor (MOR) | C6-hMOR | - | No significant stimulation | |
| [³⁵S]GTPγS Binding | Kappa-Opioid Receptor (KOR) | CHO-hKOR | - | No significant stimulation |
Table 2: Functional Activity of this compound at Opioid Receptors. EC50 represents the concentration of this compound that elicits 50% of its maximal response. Emax is the maximum response observed relative to a standard full agonist for that receptor (e.g., DAMGO for MOR, U-69,593 for KOR).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of key experimental protocols used to assess the off-target effects of this compound.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue.
-
Radioligand specific for the receptor ([³H]DAMGO for MOR, [³H]this compound for DOR, [³H]U-69,593 for KOR).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Standard full agonist for each receptor (DAMGO for MOR, this compound for DOR, U-69,593 for KOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
A baseline control (no agonist) and a positive control (saturating concentration of a standard full agonist) are included.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values for this compound.
cAMP Accumulation Assays
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like opioid receptors.
Objective: To assess the functional activity of this compound at off-target receptors by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate cells with this compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a suitable detection kit.
-
Analyze the data to determine the concentration-dependent inhibition of cAMP accumulation by this compound.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound signaling through an off-target mu-opioid receptor.
Caption: General workflow for assessing off-target effects.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DPDPE
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DPDPE ([D-Penicillamine2,5]enkephalin), a selective delta-opioid receptor agonist. Adhering to these guidelines will not only ensure the safety of your personnel but also maintain compliance with environmental regulations.
Understanding the Hazard Profile of this compound
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are equipped with the appropriate personal protective equipment.
| PPE Category | Item | Material/Standard |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Body Protection | Laboratory coat | |
| Respiratory Protection | Not generally required for small quantities | Use in a fume hood if creating aerosols |
This compound Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be collected at the point of generation in clearly labeled, dedicated waste containers.
| Waste Type | Container | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Lined, sealed container | "Hazardous Chemical Waste," "this compound Solid Waste," Date |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Leak-proof, screw-cap container | "Hazardous Chemical Waste," "this compound Liquid Waste," List of all constituents and percentages, Date |
| Sharps Waste (e.g., contaminated needles, syringes, broken glass) | Puncture-resistant sharps container | "Biohazard" or "Sharps Waste," "this compound Contaminated Sharps," Date |
Step-by-Step Disposal Protocol
Follow this workflow for the safe disposal of this compound waste from your laboratory.
-
Generation: Identify the type of this compound waste as it is generated (solid, liquid, or sharps).
-
Segregation and Collection:
-
Place solid waste into a designated, lined container with a secure lid.
-
Pour liquid waste into a dedicated, leak-proof container. Ensure the container is compatible with all components of the waste stream.
-
Dispose of contaminated sharps immediately into a puncture-resistant sharps container.
-
-
Labeling: Clearly label each waste container with its contents as specified in the table above. Accurate labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) personnel.
-
Storage: Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked.
-
Disposal: Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your EHS department. Do not attempt to dispose of this compound waste with regular trash or pour it down the drain[1].
Emergency Procedures for Spills
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment:
-
For liquid spills, contain the spill using absorbent pads or other inert material.
-
For solid spills, gently cover the spill with absorbent material to avoid raising dust.
-
-
Cleanup:
-
Carefully sweep or wipe up the contained material.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
By implementing these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Personal protective equipment for handling Dpdpe
Essential Safety & Handling Guide for DPDPE
This guide provides crucial safety and logistical information for the handling of this compound ([D-Pen2,D-Pen5]Enkephalin), a synthetic opioid peptide. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
A Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is imperative to follow standard laboratory safety protocols when handling any chemical, regardless of its hazard classification.
Personal Protective Equipment (PPE)
While no specific personal protective equipment is mandated for this compound, the following table outlines recommended PPE based on general laboratory best practices to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses or goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Recommended if handling large quantities or if aerosolization is possible. |
Safe Handling and Storage
Handling:
-
Use this compound in a well-ventilated area.
-
Avoid inhalation of dust or powder.
-
Minimize the creation of dust during handling.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Refer to the product-specific information for optimal storage temperatures, which is often -20°C.[2]
Spill and Disposal Procedures
Spill Response: In the event of a spill, follow these steps:
-
Wear appropriate PPE as outlined above.
-
For a dry spill, gently sweep the material to avoid creating dust.
-
Place the spilled material into a suitable container for disposal.
-
Clean the spill area with a damp cloth.
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a container for disposal.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, follow these general first-aid guidelines[1]:
-
After inhalation: Move to fresh air. If any symptoms occur, seek medical attention.[1]
-
After skin contact: Wash the affected area with soap and water. The product is generally not expected to cause skin irritation.[1]
-
After eye contact: Rinse the eyes for several minutes with running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Visual Guides
The following diagrams illustrate the standard operational workflow for handling this compound and a general procedure for spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
